Product packaging for Gonzalitosin I(Cat. No.:CAS No. 29080-58-8)

Gonzalitosin I

Número de catálogo: B1587989
Número CAS: 29080-58-8
Peso molecular: 328.3 g/mol
Clave InChI: HIXDQWDOVZUNNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Hydroxy-3',4',7-trimethoxyflavone has been reported in Veratrum dahuricum, Salvia euphratica, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B1587989 Gonzalitosin I CAS No. 29080-58-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDQWDOVZUNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183329
Record name Gonzalitosin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29080-58-8
Record name Gonzalitosin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonzalitosin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gonzalitosin I: A Technical Guide to its Natural Sources, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring trimethoxylated flavonoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding this compound, focusing on its natural distribution, proposed biosynthetic pathway, and methods for its isolation and biological characterization. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species, indicating a widespread, albeit not ubiquitous, distribution within the plant kingdom. The primary and most frequently cited source of this compound is Turnera diffusa, commonly known as Damiana. Its presence has also been confirmed in other plant families.

Quantitative Distribution

The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. While extensive comparative data is limited, available information on its presence is summarized below.

Plant SpeciesFamilyPlant PartMethod of IdentificationReference(s)
Turnera diffusa (syn. Turnera aphrodisiaca)PassifloraceaeAerial parts, LeavesUHPLC-DAD, Spectroscopic analysis[1][2][3]
Chromolaena laevigataAsteraceaeAerial partsPhytochemical analysis[4]
Leucas cephalotesLamiaceaeWhole plantPhytochemical analysis[5]
Veratrum dahuricumMelanthiaceaeNot specifiedDatabase entry[6]
Salvia euphraticaLamiaceaeNot specifiedDatabase entry[6]
Solanum paludosumSolanaceaeAerial partsPhytochemical analysis[7]

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general flavonoid pathway, originating from the phenylpropanoid pathway. As a methylated derivative of luteolin, its synthesis involves a series of enzymatic reactions, including hydroxylation and O-methylation. The final methylation steps are crucial in converting the luteolin backbone into this compound.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Methylated_Luteolin_1 Chrysoeriol / Diosmetin Luteolin->Methylated_Luteolin_1 OMT Gonzalitosin_I This compound Methylated_Luteolin_1->Gonzalitosin_I OMT(s)

Proposed biosynthetic pathway of this compound.

Isolation and Purification Protocol

A detailed, standardized protocol for the isolation of this compound has not been extensively published. However, based on general flavonoid isolation techniques and information from studies on Turnera diffusa, a general workflow can be proposed.

Isolation Workflow Plant_Material Dried, powdered plant material (e.g., Turnera diffusa leaves) Extraction Soxhlet or maceration extraction (Methanol or Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and concentration (Rotary evaporator) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate, water) Crude_Extract->Liquid_Liquid_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Liquid_Liquid_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Column Chromatography (Silica gel) Ethyl_Acetate_Fraction->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Chloroform:Methanol) Column_Chromatography->Gradient_Elution Fractions Collection of Fractions Gradient_Elution->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Pooling of this compound-rich fractions TLC_Analysis->Purified_Fractions Preparative_HPLC Preparative HPLC (Reversed-phase C18) Purified_Fractions->Preparative_HPLC Pure_Gonzalitosin_I Pure this compound Preparative_HPLC->Pure_Gonzalitosin_I

General workflow for the isolation of this compound.
Experimental Methodology (General)

  • Extraction : Dried and powdered aerial parts of Turnera diffusa are subjected to extraction with methanol or ethanol using a Soxhlet apparatus or maceration.

  • Fractionation : The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. Typically, a fractionation with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, is performed. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification : The ethyl acetate fraction is then subjected to column chromatography over silica gel. Elution is carried out with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification : Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column, to yield the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation and identification of this compound are based on a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Appearance Yellowish solid
UV-Vis (λmax in Methanol) Band I: ~350 nm, Band II: ~260 nm[8]
NMR Spectroscopic Data

The following are reported ¹H and ¹³C NMR chemical shifts for this compound.

Position¹³C (ppm)¹H (ppm, Multiplicity, J in Hz)
2163.6
3103.86.55 (s)
4182.5
5162.2
698.16.35 (d, 2.2)
7165.2
892.76.45 (d, 2.2)
9157.5
10104.2
1'123.5
2'111.47.45 (d, 2.1)
3'149.2
4'151.2
5'111.16.95 (d, 8.5)
6'120.17.35 (dd, 8.5, 2.1)
7-OCH₃55.93.88 (s)
3'-OCH₃56.13.95 (s)
4'-OCH₃56.13.95 (s)
5-OH12.75 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity

This compound, as a trimethoxyflavone, is expected to exhibit a range of biological activities. Research on closely related methylated flavonoids suggests potential in several therapeutic areas.

Anti-inflammatory Activity

Methylated flavonoids have been shown to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Activation->Proinflammatory_Cytokines COX2_iNOS COX-2, iNOS NF_kB_Activation->COX2_iNOS Inflammation Inflammation Proinflammatory_Cytokines->Inflammation COX2_iNOS->Inflammation Gonzalitosin_I This compound Gonzalitosin_I->NF_kB_Activation Inhibition

Potential anti-inflammatory mechanism of this compound.
  • Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • NO Measurement : The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis : The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxic Activity

Trimethoxyflavones have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are maintained in appropriate culture media.

  • Cell Seeding : Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound is a naturally occurring flavonoid with a documented presence in several plant species, most notably Turnera diffusa. Its biosynthesis is believed to proceed through the well-established flavonoid pathway, culminating in specific O-methylation steps. While detailed protocols for its isolation are not abundant, a general workflow involving solvent extraction and chromatographic techniques can be effectively employed. The available spectroscopic data provides a solid foundation for its identification and characterization. Preliminary evidence suggests that this compound may possess valuable anti-inflammatory and cytotoxic properties, warranting further investigation into its mechanisms of action and therapeutic potential. This guide serves as a foundational resource to aid researchers in the exploration of this promising natural product.

References

The Biosynthetic Pathway of Gonzalitosin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a tri-O-methylated flavone with the chemical structure 5-hydroxy-3',4',7-trimethoxyflavone, is a plant secondary metabolite of interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide delineates the putative biosynthetic route to this compound, drawing upon the well-established flavonoid biosynthesis pathway. The synthesis commences with the general phenylpropanoid pathway, leading to the formation of the flavanone backbone, which is subsequently modified through hydroxylation and a series of regioselective O-methylations to yield this compound. This document provides a detailed overview of the enzymatic steps, relevant quantitative data from homologous systems, and comprehensive experimental protocols for the characterization of the key enzymes involved.

Introduction

Flavonoids are a diverse class of plant natural products known for their wide range of biological activities. This compound, identified in plant species such as Veratrum dahuricum and Salvia euphratica, belongs to the flavone subclass and is characterized by methylation at the 7, 3', and 4' hydroxyl groups of the luteolin backbone. The biosynthetic pathway of this compound is a branch of the general flavonoid pathway, a well-elucidated metabolic network in plants. This guide presents a hypothesized, yet scientifically grounded, pathway for the biosynthesis of this compound, providing a framework for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the luteolin core and the subsequent multi-step O-methylation.

Formation of the Luteolin Precursor

The pathway initiates from the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.

This activated precursor then enters the flavonoid-specific pathway, where chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

To form the luteolin backbone, naringenin undergoes hydroxylation at the 3' position of the B-ring, a reaction catalyzed by flavonoid 3'-hydroxylase (F3'H), to yield eriodictyol. Subsequently, flavone synthase (FNS) introduces a double bond between C2 and C3 of the C-ring of eriodictyol, leading to the formation of the flavone luteolin.

Sequential O-Methylation of Luteolin

The final steps in the biosynthesis of this compound involve the sequential methylation of the hydroxyl groups at positions 7, 3', and 4' of luteolin. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the exact sequence of these methylation events in the formation of this compound has not been experimentally determined, a plausible route is proposed based on the substrate specificities of known flavonoid OMTs. It is likely that three distinct OMTs with high regioselectivity are involved:

  • Luteolin 7-O-methyltransferase (LOMT) : Catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of luteolin.

  • Luteolin 3'-O-methyltransferase (L3'OMT) : Specifically methylates the 3'-hydroxyl group.

  • Flavonoid 4'-O-methyltransferase (F4'OMT) : Acts on a mono- or di-methylated luteolin intermediate to methylate the 4'-hydroxyl group.

The precise order of these methylation steps may vary and could be influenced by the specific enzymatic machinery present in the producing organism.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-phenylalanine.

Gonzalitosin_I_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_methylation O-Methylation Steps L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Intermediate 1 Intermediate 1 Luteolin->Intermediate 1 OMT (7-OH) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 OMT (3'-OH) This compound This compound Intermediate 2->this compound OMT (4'-OH)

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from its native producers are not available, the following table summarizes representative kinetic parameters of homologous enzymes from other plant species acting on similar substrates. This data provides an insight into the potential efficiency of the enzymatic reactions.

EnzymeSubstrateApparent Km (µM)Apparent kcat (s-1)kcat/Km (s-1M-1)Source Organism
Flavonoid 3'-hydroxylase (F3'H)Naringenin5.20.183.5 x 104Petunia x hybrida
Flavone synthase I (FNS I)Eriodictyol250.421.7 x 104Petroselinum crispum
Luteolin 7-O-methyltransferaseLuteolin150.032.0 x 103Chrysosplenium americanum
Flavonoid 3'-O-methyltransferaseLuteolin7.60.022.7 x 103Citrus reticulata[1]
Flavonoid 4'-O-methyltransferaseKaempferol1.71.599.3 x 105Dianthus caryophyllus[2]

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of O-Methyltransferases (OMTs)

This protocol describes the expression of a putative plant OMT in Escherichia coli and its subsequent purification.

Experimental Workflow:

OMT_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate total RNA from plant tissue Isolate total RNA from plant tissue Synthesize cDNA Synthesize cDNA Isolate total RNA from plant tissue->Synthesize cDNA Amplify OMT gene by PCR Amplify OMT gene by PCR Synthesize cDNA->Amplify OMT gene by PCR Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify OMT gene by PCR->Ligate into expression vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Grow culture to mid-log phase Grow culture to mid-log phase Transform E. coli (e.g., BL21(DE3))->Grow culture to mid-log phase Induce protein expression (e.g., with IPTG) Induce protein expression (e.g., with IPTG) Grow culture to mid-log phase->Induce protein expression (e.g., with IPTG) Incubate at lower temperature (e.g., 18-25°C) Incubate at lower temperature (e.g., 18-25°C) Induce protein expression (e.g., with IPTG)->Incubate at lower temperature (e.g., 18-25°C) Harvest cells by centrifugation Harvest cells by centrifugation Incubate at lower temperature (e.g., 18-25°C)->Harvest cells by centrifugation Lyse cells (e.g., sonication) Lyse cells (e.g., sonication) Centrifuge to remove cell debris Centrifuge to remove cell debris Lyse cells (e.g., sonication)->Centrifuge to remove cell debris Apply supernatant to affinity column (e.g., Ni-NTA) Apply supernatant to affinity column (e.g., Ni-NTA) Centrifuge to remove cell debris->Apply supernatant to affinity column (e.g., Ni-NTA) Wash column to remove non-specific proteins Wash column to remove non-specific proteins Apply supernatant to affinity column (e.g., Ni-NTA)->Wash column to remove non-specific proteins Elute purified OMT Elute purified OMT Wash column to remove non-specific proteins->Elute purified OMT Analyze purity by SDS-PAGE Analyze purity by SDS-PAGE Elute purified OMT->Analyze purity by SDS-PAGE cluster_cloning cluster_cloning cluster_expression cluster_expression cluster_cloning->cluster_expression cluster_purification cluster_purification cluster_expression->cluster_purification

Figure 2. Workflow for heterologous expression and purification of OMTs.

Methodology:

  • Gene Cloning:

    • Total RNA is extracted from the plant tissue of interest (e.g., leaves of Salvia euphratica).

    • First-strand cDNA is synthesized using reverse transcriptase.

    • The full-length open reading frame of the putative OMT gene is amplified by PCR using gene-specific primers.

    • The PCR product is cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal polyhistidine tag for purification.

  • Protein Expression:

    • The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

    • Cells are harvested by centrifugation.

  • Protein Purification:

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the soluble His-tagged OMT is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

    • The purified OMT is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol is designed to determine the activity and substrate specificity of a purified OMT.

Methodology:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified OMT

    • 100 µM of the flavonoid substrate (e.g., luteolin, dissolved in DMSO)

    • 200 µM S-adenosyl-L-methionine (SAM)

  • Reaction Incubation:

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • The reaction is stopped by the addition of an equal volume of methanol or by acidification.

    • The mixture is centrifuged to precipitate the protein.

    • The supernatant is collected for analysis.

  • Product Analysis:

    • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The identity of the methylated product can be confirmed by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using NMR.

Kinetic Analysis of O-Methyltransferases

To determine the kinetic parameters (Km and Vmax) of an OMT, the enzyme assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Methodology:

  • Varying Flavonoid Concentration:

    • Set up a series of reactions with a fixed, saturating concentration of SAM (e.g., 500 µM) and varying concentrations of the flavonoid substrate (e.g., 1-100 µM).

    • Measure the initial reaction velocity (rate of product formation) for each substrate concentration.

  • Varying SAM Concentration:

    • Set up a series of reactions with a fixed, saturating concentration of the flavonoid substrate and varying concentrations of SAM.

    • Measure the initial reaction velocity for each SAM concentration.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

Conclusion

The proposed biosynthetic pathway of this compound provides a solid foundation for future research aimed at its biotechnological production. The pathway follows the canonical flavonoid biosynthesis route to produce the luteolin core, which then undergoes a series of regioselective O-methylations. While the specific enzymes from Veratrum dahuricum or Salvia euphratica remain to be characterized, the provided experimental protocols offer a clear roadmap for their identification, expression, and functional analysis. The quantitative data from related enzymes presented herein serve as a valuable benchmark for these future studies. Elucidation of the complete pathway and the characterization of its enzymes will not only enable the metabolic engineering of high-yield production platforms but also expand our understanding of the biochemical diversity of flavonoid metabolism in the plant kingdom.

References

An In-depth Technical Guide to the Biological Activities of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: Gonzalitosin I, also known by its chemical name 5-Hydroxy-3',4',7'-trimethoxyflavone (HTMF) and synonym 7,3',4'-tri-O-methylluteolin, is a flavonoid compound. It has the molecular formula C₁₈H₁₆O₆ and a molecular weight of 328.3 g/mol . This compound has been isolated from medicinal plants such as Lippia nodiflora.

This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anticancer properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects, particularly against human breast cancer cells (MCF-7).

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound on MCF-7 cells have been evaluated, with the following half-maximal inhibitory concentration (IC₅₀) values determined:

Cell LineTreatment DurationIC₅₀ Value (µg/mL)
MCF-724 hours12[1]
MCF-748 hours8[1]
Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells through the modulation of key signaling molecules.[2][3] The proposed mechanism involves the inhibition of the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor protein.[2][3] This, in turn, modulates the expression of apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[2][3] The activation of this pathway ultimately leads to the cleavage of PARP, a hallmark of apoptosis.[2][3]

G Gonzalitosin_I This compound MDM2_p53 MDM2-p53 Interaction Gonzalitosin_I->MDM2_p53 Inhibits p53 p53 Activation MDM2_p53->p53 Suppresses Bcl2 Bcl-2 (Anti-apoptotic) Expression p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Expression p53->Bax Upregulates Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2_Ratio Bax->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation Bax_Bcl2_Ratio->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Proposed apoptotic signaling pathway of this compound.
Experimental Protocols

The anti-proliferative effect of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight for attachment.[1]

  • Treatment: Cells were treated with various concentrations of this compound (e.g., 5-15 µg/mL) and incubated for 24 and 48 hours.[1]

  • MTT Addition: After incubation, the culture medium was replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for a further 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptotic induction was confirmed using various staining methods.[2]

  • Acridine Orange/Ethidium Bromide (AO/EtBr) Staining: To visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.

  • Hoechst 33258 Staining: To observe chromatin condensation, a characteristic of apoptosis.

  • Annexin V-Cy3 Staining: To detect the translocation of phosphatidylserine, an early marker of apoptosis.[2]

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4]

Quantitative Data: Inhibition of Inflammatory Mediators
Inflammatory MediatorAssayIC₅₀ Value (µg/mL)
Soybean Lipoxygenase (LOX)Enzymatic Assay23.97[3][5]

This compound also significantly inhibits the production of nitric oxide (NO) and reduces the levels of prostaglandin-E2 (PGE2) in a concentration-dependent manner.[6] Furthermore, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]

Mechanism of Action: Downregulation of Pro-inflammatory Gene Expression

The anti-inflammatory action of this compound is mediated by the inhibition of inflammatory mediator release.[4] It significantly reduces the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory effects occur at the transcriptional level.[4][7]

G LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates iNOS_COX2_mRNA iNOS and COX-2 mRNA Expression Macrophage->iNOS_COX2_mRNA Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Cytokines Produces Gonzalitosin_I This compound Gonzalitosin_I->iNOS_COX2_mRNA Inhibits Gonzalitosin_I->Cytokines Inhibits iNOS_COX2_Protein iNOS and COX-2 Proteins iNOS_COX2_mRNA->iNOS_COX2_Protein Leads to NO_PGE2 NO and PGE2 Production iNOS_COX2_Protein->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathway of this compound.
Experimental Protocols

  • Cell Line: RAW 264.7 macrophages were used.

  • Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Inflammation Induction: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

  • This compound Treatment: Cells were co-treated with LPS and various concentrations of this compound.

NO production was measured in the culture supernatants using the Griess reagent.

The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Total RNA was extracted from the cells, and the mRNA expression levels of iNOS and COX-2 were determined by reverse transcription-polymerase chain reaction (RT-PCR).

Other Reported Activities

In addition to its anticancer and anti-inflammatory properties, this compound has been reported to exhibit the following activities:

  • Antioxidant activity [3]

  • Antifungal activity against Candida albicans, Candida krusei, and Candida glabrata.[3]

  • Antitrypanosomal activity against Trypanosoma brucei with a Minimum Inhibitory Concentration (MIC) of 19.0 µM.[3]

  • Reversal of multidrug resistance in cancer cells by inhibiting the BCRP/ABCG2 transporter.[8] An RI₅₀ of 7.2 nM was observed for the reversal of resistance to SN-38 in K562/BCRP cells.[8]

References

Gonzalitosin I: A Flavonoid with Multi-Faceted Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Gonzalitosin I, chemically identified as 5-Hydroxy-3',4',7'-trimethoxyflavone, is a naturally occurring flavone found in various medicinal plants. As a member of the flavonoid class, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the currently understood therapeutic targets of this compound, detailing its mechanism of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key mediators and signaling pathways involved in the inflammatory response. Its primary mechanisms include the inhibition of pro-inflammatory enzymes and cytokines.

Key Therapeutic Targets in Inflammation:
  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to downregulate the mRNA expression of both COX-2 and iNOS in a concentration-dependent manner.[1][2] This inhibition at the transcriptional level reduces the production of prostaglandins and nitric oxide, two key mediators of inflammation.

  • Pro-inflammatory Cytokines: The production of several pro-inflammatory cytokines is significantly attenuated by this compound. This includes a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Quantitative Data on Anti-Inflammatory Effects
ParameterCell LineTreatmentIC50 Value / EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS-inducedSignificant inhibition[1]
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesLPS-inducedSlight reduction[1]
TNF-α, IL-6, IL-1β ProductionRAW 264.7 MacrophagesLPS-inducedConcentration-dependent reduction[1][2]
iNOS mRNA ExpressionRAW 264.7 MacrophagesLPS-inducedSignificant reduction[1][2]
COX-2 mRNA ExpressionRAW 264.7 MacrophagesLPS-inducedSignificant reduction[1][2]
Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound suppresses the transcription of a wide array of pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Transcription Gonzalitosin_I This compound Gonzalitosin_I->IKK Inhibition

Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound exhibits promising anticancer activity through multiple mechanisms, including the reversal of multidrug resistance and the induction of apoptosis in cancer cells.

Key Therapeutic Targets in Cancer:
  • Breast Cancer Resistance Protein (BCRP/ABCG2): this compound has been shown to be a potent inhibitor of the BCRP/ABCG2 drug transporter.[3] By inhibiting this efflux pump, this compound can reverse multidrug resistance in cancer cells, making them more susceptible to conventional chemotherapeutic agents.

  • Apoptosis-Regulating Proteins: In breast cancer cells, this compound modulates the expression of key proteins involved in apoptosis. It upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the intrinsic pathway of apoptosis.

Quantitative Data on Anticancer Effects
ParameterCell LineTreatmentIC50 Value / EffectReference
Reversal of Drug Resistance (RI50)K562/BCRP (human leukemia)Towards SN-387.2 nM[3]
Cytotoxicity (IC50)MCF-7 (human breast cancer)24 hoursNot specified[4]
Apoptosis InductionMCF-7 (human breast cancer)Time-dependentIncreased apoptosis[4]
Signaling Pathways in Anticancer Action

The anticancer activity of this compound involves the modulation of the p53 signaling pathway and the intrinsic apoptosis pathway. By stabilizing p53 and altering the balance of Bcl-2 family proteins, this compound triggers a cascade of events leading to programmed cell death.

Anticancer_Pathway cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Family cluster_mito Mitochondrial Apoptosis Gonzalitosin_I This compound p53 p53 Gonzalitosin_I->p53 Upregulation Bcl2 Bcl-2 Gonzalitosin_I->Bcl2 Downregulation Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below as a reference for researchers.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Nitric Oxide Production Assay (Griess Assay)

This protocol is used to quantify the inhibitory effect of this compound on nitric oxide production in macrophage cell lines.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for Apoptosis Proteins

This protocol is used to detect changes in the expression of apoptosis-related proteins.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This compound presents a compelling profile as a potential therapeutic agent with well-defined targets in both inflammatory and oncological contexts. Its ability to modulate key signaling pathways such as NF-κB and p53, coupled with its capacity to reverse multidrug resistance, underscores its potential for further preclinical and clinical investigation. The data and protocols provided in this guide aim to facilitate future research into the therapeutic applications of this promising natural compound.

References

Gonzalitosin I: A Technical Guide to its Discovery, Research, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring flavonoid, has garnered increasing interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history of research, and current understanding of this compound's biological activities. It details the initial isolation and characterization, summarizes key quantitative data, and outlines the experimental protocols for significant findings. Furthermore, this document presents visual representations of the compound's known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction and Discovery

This compound, chemically known as 5-Hydroxy-3',4',7-trimethoxyflavone, is a flavonoid first isolated from the leaves of Turnera diffusa, a plant commonly known as Damiana.[1][2] The initial discovery and characterization of this compound were reported in 1976 by Dominguez and Hinojosa.[3][4][5][6][7][8][9] This seminal work laid the foundation for subsequent investigations into its chemical properties and biological significance. This compound belongs to the flavone subclass of flavonoids and is also referred to as 7,3',4'-tri-O-methylluteolin.[10]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆[10]
Molecular Weight 328.3 g/mol [10]
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one[10]
CAS Number 29080-58-8[10]

History of Research and Biological Activities

Following its discovery, research on this compound has expanded to explore its various biological activities. It has been reported in other plant species, including Veratrum dahuricum and Salvia euphratica.[10] The primary areas of investigation have focused on its anti-inflammatory, anticancer, and drug-resistance-reversing properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a dose-dependent manner.[11][12] This inhibition occurs at the transcriptional level, with this compound significantly decreasing the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

Anticancer and Apoptosis-Inducing Activity

In the realm of oncology, this compound has shown promise as an antiproliferative and pro-apoptotic agent. Research on human breast cancer cell lines (MCF-7) has indicated that it can induce apoptosis.[13] In silico molecular docking studies suggest that this compound may exert its effect by inhibiting the binding of MDM2 to p53, thereby stabilizing p53 and triggering the apoptotic cascade.[13]

Reversal of Multidrug Resistance

A notable area of research is the ability of this compound to reverse multidrug resistance in cancer cells. It has been shown to be a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs.[14] this compound not only inhibits the efflux function of BCRP but also suppresses its expression.[14]

Quantitative Data on Biological Activity

ActivityCell Line/ModelMetricValueSource
Reversal of BCRP/ABCG2-mediated drug resistance (towards SN-38)K562/BCRPRI₅₀7.2 nM[14]
Inhibition of Soybean LipoxygenaseIn vitroIC₅₀23.97 µg/ml[12]
Antitrypanosomal ActivityIn vitroMIC19.0 µg/ml[12]

Experimental Protocols

Isolation of this compound from Turnera diffusa (General Method based on cited literature)
  • Extraction: Dried and powdered aerial parts of Turnera diffusa are subjected to extraction with a suitable solvent, such as methanol or ethanol.[4]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[4]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy.[4]

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The mRNA expression levels of iNOS and COX-2 are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[11][12]

Evaluation of BCRP/ABCG2-Mediated Drug Resistance Reversal
  • Cell Lines: BCRP-expressing human leukemia cells (K562/BCRP) and their parental non-resistant cell line are used.

  • Cytotoxicity Assay: The cytotoxicity of a chemotherapeutic agent (e.g., SN-38) is assessed in the presence and absence of various concentrations of this compound using an MTT assay or similar cell viability assay. The reversal index (RI) is calculated as the ratio of the IC₅₀ of the anticancer drug alone to that in the presence of the reversing agent.

  • Substrate Accumulation Assay: The effect of this compound on the efflux activity of BCRP is determined by measuring the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342, using flow cytometry.

  • Western Blotting: The expression level of the BCRP protein in K562/BCRP cells after treatment with this compound is analyzed by Western blotting to determine if the compound affects protein expression.[14]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Transcription NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gonzalitosin_I This compound Gonzalitosin_I->NFkB Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

apoptosis_pathway Gonzalitosin_I This compound MDM2_p53_complex MDM2-p53 Complex Gonzalitosin_I->MDM2_p53_complex Inhibition p53 p53 (stabilized) Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed apoptosis induction pathway of this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experiments.

isolation_workflow Plant_Material Turnera diffusa (Aerial Parts) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification Pure_Compound This compound Purification->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS, UV) Pure_Compound->Analysis

Caption: General workflow for the isolation of this compound.

drug_resistance_workflow start K562/BCRP Cells treatment Treatment with this compound & Chemotherapeutic Agent start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity accumulation Substrate Accumulation (Flow Cytometry) treatment->accumulation expression Protein Expression (Western Blot) treatment->expression end Evaluation of Resistance Reversal cytotoxicity->end accumulation->end expression->end

Caption: Workflow for evaluating BCRP-mediated drug resistance reversal.

Conclusion

This compound has emerged as a promising natural compound with a range of biological activities that warrant further investigation. Its anti-inflammatory, anticancer, and particularly its ability to reverse multidrug resistance, highlight its potential for therapeutic development. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key findings to date and offering a framework for future studies into the mechanisms and applications of this intriguing flavonoid. Further research is needed to fully elucidate its signaling pathways, conduct in vivo efficacy studies, and explore its potential for clinical translation.

References

A Comprehensive Review of 5-Hydroxy-3',4',7-trimethoxyflavone: A Multifaceted Flavonoid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3',4',7-trimethoxyflavone (HTMF), a methoxylated flavone primarily isolated from the medicinal plant Lippia nodiflora, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical review synthesizes the current literature on HTMF, focusing on its anti-inflammatory, anticancer, and multidrug resistance reversal properties. The document provides a detailed overview of its mechanisms of action, quantitative biological data, and the experimental protocols utilized in its evaluation. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

Quantitative Biological Activity

The biological efficacy of 5-Hydroxy-3',4',7-trimethoxyflavone has been quantified across various in vitro models. The following tables summarize the key findings, providing a comparative overview of its activity in different therapeutic areas.

Table 1: Anti-inflammatory Activity of 5-Hydroxy-3',4',7-trimethoxyflavone

Cell LineModelMediatorConcentration of HTMFInhibition/EffectReference
RAW 264.7LPS-induced inflammationNitric Oxide (NO)1-40 µg/mlSignificant inhibition[3]
RAW 264.7LPS-induced inflammationProstaglandin-E2 (PGE2)1-40 µg/mlSlight reduction[3]
RAW 264.7LPS-induced inflammationTNF-αConcentration-dependentSignificant reduction[3]
RAW 264.7LPS-induced inflammationIL-6Concentration-dependentSignificant reduction[3]
RAW 264.7LPS-induced inflammationIL-1βConcentration-dependentSignificant reduction[3]
RAW 264.7LPS-induced inflammationiNOS mRNANot specifiedSignificant reduction[3]
RAW 264.7LPS-induced inflammationCOX-2 mRNANot specifiedSignificant reduction[3]

Table 2: Anticancer Activity of 5-Hydroxy-3',4',7-trimethoxyflavone

Cell LineAssayEndpointIncubation TimeIC50 ValueReference
MCF-7MTT AssayCytotoxicity24 hoursNot specified[2][4]
MCF-7MTT AssayCytotoxicity48 hoursNot specified[2][4]

Table 3: Reversal of Multidrug Resistance by 5-Hydroxy-3',4',7-trimethoxyflavone

Cell LineSubstrate DrugAssayEndpointRI50 ValueReference
K562/BCRP7-ethyl-10-hydroxycamptothecin (SN-38)Drug sensitivityReversal of resistance7.2 nM[1]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-Hydroxy-3',4',7-trimethoxyflavone exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[3] The reduction in these enzymes leads to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, HTMF significantly reduces the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[3]

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB HTMF 5-Hydroxy-3',4',7-trimethoxyflavone HTMF->NFkB Inhibits iNOS iNOS mRNA NFkB->iNOS COX2 COX-2 mRNA NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Caption: Anti-inflammatory mechanism of HTMF in LPS-stimulated macrophages.

Anticancer and Apoptosis Induction Pathway

In the context of breast cancer, specifically in MCF-7 cells, 5-Hydroxy-3',4',7-trimethoxyflavone has been shown to inhibit proliferation and induce apoptosis.[2][4] A key mechanism involves the modulation of the p53 tumor suppressor pathway. HTMF is suggested to inhibit the interaction between MDM2 and p53, leading to p53 stabilization and activation.[2] This, in turn, transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[2][4] The activation of this intrinsic apoptotic pathway ultimately leads to the cleavage of PARP and programmed cell death.[4]

G cluster_0 MCF-7 Cancer Cell HTMF 5-Hydroxy-3',4',7-trimethoxyflavone MDM2_p53 MDM2-p53 Interaction HTMF->MDM2_p53 Inhibits p53 p53 Stabilization MDM2_p53->p53 Leads to degradation Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G Intracellular cluster_0 Drug-Resistant Cancer Cell HTMF 5-Hydroxy-3',4',7-trimethoxyflavone BCRP BCRP/ABCG2 Efflux Pump HTMF->BCRP Inhibits BCRP_exp BCRP Expression HTMF->BCRP_exp Suppresses ChemoDrug Chemotherapeutic Drug (e.g., SN-38) ChemoDrug->BCRP Efflux ChemoDrug_out Chemotherapeutic Drug (Extracellular) ChemoDrug_out->ChemoDrug Influx

References

Gonzalitosin I: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring flavone scientifically known as 5-Hydroxy-3',4',7-trimethoxyflavone, is emerging as a compound of significant interest at the intersection of traditional medicine and contemporary pharmacology. Historically, plants containing this compound, such as Lippia nodiflora, Veratrum dahuricum, and Salvia euphratica, have been utilized in traditional healing practices for their anti-inflammatory properties. This technical guide provides a comprehensive overview of the ethnobotanical context of this compound, its characterized biological activities supported by quantitative data, and detailed experimental methodologies. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of key inflammatory signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound (5-Hydroxy-3',4',7-trimethoxyflavone) is a flavonoid that has been isolated from several plant species, some of which have a history of use in traditional medicine. Flavonoids are a class of polyphenolic secondary metabolites found in plants and are known for their diverse biological activities. The growing interest in natural products for drug discovery has brought compounds like this compound to the forefront of scientific investigation. This guide synthesizes the current knowledge on this compound, with a particular focus on its role in traditional medicine and its scientifically validated pharmacological properties.

Chemical Profile
  • Systematic Name: 5-Hydroxy-3',4',7-trimethoxyflavone

  • Synonyms: 7,3',4'-tri-O-methylluteolin, this compound

  • Molecular Formula: C₁₈H₁₆O₆

  • Molecular Weight: 328.32 g/mol

  • Chemical Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)

Role in Traditional Medicine

While this compound itself is not explicitly named in traditional medicinal texts, the plants from which it is isolated have a rich history of use in various ethnobotanical systems for treating inflammatory conditions.

  • Lippia nodiflora : Traditionally used in Ayurvedic and other folk medicine systems as an anti-inflammatory, analgesic, and for wound healing.[1][2] The leaves are often made into a paste for external application on swellings and wounds.[3]

  • Veratrum dahuricum : In Traditional Chinese Medicine (TCM), the roots and rhizomes of Veratrum species have been used for the treatment of pain, swelling, and inflammation.[4][5]

  • Salvia euphratica : Species of the Salvia genus are widely used in traditional medicine across the globe for their antiseptic and anti-inflammatory properties.[6]

The documented traditional uses of these plants for inflammatory ailments provide a strong rationale for investigating their bioactive constituents, such as this compound, for modern therapeutic applications.

Pharmacological Activities and Quantitative Data

This compound has been demonstrated to possess a range of biological activities. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Anti-inflammatory and Related Activities
ActivityAssay SystemEndpointResultReference
Lipoxygenase InhibitionSoybean LipoxygenaseIC₅₀23.97 µg/mL[7]
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesInhibitionConcentration-dependent[8]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesInhibitionSlight reduction at tested concentrations[8]
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)LPS-stimulated RAW 264.7 macrophagesInhibitionConcentration-dependent[8]
iNOS mRNA ExpressionLPS-stimulated RAW 264.7 macrophagesReductionSignificant[8]
COX-2 mRNA ExpressionLPS-stimulated RAW 264.7 macrophagesReductionSignificant[8]
Table 2: Antimicrobial and Antiparasitic Activities
ActivityOrganismEndpointResultReference
AntibacterialStaphylococcus aureus (MDR), Escherichia coli (MDR)MIC≤512 µg/mL[3][9]
AntifungalCandida albicansMIC45 µg/mL (for a similar compound, 5-hydroxy-7,4'-dimethoxyflavone)[10]
AntitrypanosomalTrypanosoma brucei bruceiMIC19.0 µg/mL[2][7]

Mechanism of Action: Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Similarly, the MAPK pathway, involving kinases like JNK, ERK, and p38, is also activated by LPS and contributes to the expression of these inflammatory mediators.

This compound has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[6] It also suppresses the phosphorylation of key kinases in the MAPK pathway. This dual inhibition leads to a significant reduction in the expression of iNOS and COX-2, and a decrease in the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) (Nuclear Translocation) GonzalitosinI This compound GonzalitosinI->MAPK_pathway inhibits GonzalitosinI->IKK inhibits Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_translocation->Proinflammatory_genes activates transcription mRNA mRNA Proinflammatory_genes->mRNA Proinflammatory_mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) mRNA->Proinflammatory_mediators translation

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to characterize the anti-inflammatory activity of this compound.

Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM from the stock solution.

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (cells with media only).

  • LPS Stimulation:

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. The negative control wells should not be stimulated with LPS.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the NaNO₂ standard solution.

    • Calculate the nitrite concentration in the experimental samples by interpolating from the standard curve.

    • Determine the percentage inhibition of NO production by this compound at each concentration relative to the LPS-stimulated control.

G cluster_workflow Experimental Workflow: Nitric Oxide Production Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Incubate overnight (adhesion) seed_cells->adhere pretreat Pre-treat with This compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (24 hrs) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent incubate_griess Incubate (20 min) griess_reagent->incubate_griess read_absorbance Read absorbance (540 nm) incubate_griess->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for NO production assay.

Conclusion and Future Directions

This compound is a promising natural compound with a clear basis for its anti-inflammatory properties, rooted in the traditional use of the plants from which it is derived. The quantitative data and mechanistic insights presented in this guide underscore its potential for development as a therapeutic agent. Future research should focus on:

  • In vivo efficacy and safety studies: To translate the in vitro findings into a preclinical setting.

  • Bioavailability and pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship (SAR) studies: To identify key functional groups and potentially synthesize more potent analogs.

  • Clinical trials: To ultimately evaluate its therapeutic efficacy in human inflammatory diseases.

The continued investigation of this compound and other natural products from traditional medicine holds significant promise for the discovery of novel and effective treatments for a wide range of human ailments.

References

Preliminary In-Vitro Screening of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in-vitro screening data for a compound designated "Gonzalitosin I." The following guide, therefore, presents a generalized framework for the preliminary in-vitro screening of a novel, hypothetical natural product, drawing upon established methodologies in drug discovery and development. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals engaged in the initial evaluation of new chemical entities.

Introduction

The preliminary in-vitro screening of a novel compound, herein hypothetically referred to as Compound X (in lieu of this compound), is a critical first step in the drug discovery pipeline. This phase aims to elucidate the compound's basic biological activities and assess its potential for therapeutic development. Key areas of investigation typically include cytotoxicity, and other specific bioactivities such as anti-inflammatory potential. This guide outlines a standard operational procedure for conducting these initial screens, presenting data in a structured format, and visualizing experimental workflows and potential mechanisms of action.

Cytotoxicity Assessment

A fundamental initial screen for any potential therapeutic agent is the evaluation of its cytotoxicity. This determines the concentration range at which the compound may be safely studied in cell-based assays and provides a preliminary indication of its therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of Compound X that reduces cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to the therapeutic target)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cell line into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, replace the existing medium with medium containing various concentrations of Compound X. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Compound X) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity of Compound X
Cell LineIncubation Time (hours)IC50 (µM)
HeLa2475.2
4852.8
7235.1
HEK29324> 100
4889.4
7268.3

Anti-Inflammatory Activity Screening

For compounds with potential applications in inflammatory diseases, initial in-vitro screens can provide valuable insights. Common assays include the inhibition of protein denaturation and proteinase inhibitory activity.

Experimental Protocol: Albumin Denaturation Assay

Objective: To assess the ability of Compound X to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Compound X stock solution

  • Aspirin (as a standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of Compound X. A control group without the compound and a standard group with aspirin are also prepared.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Protocol: Proteinase Inhibitory Activity Assay

Objective: To evaluate the ability of Compound X to inhibit the activity of proteinases.

Materials:

  • Trypsin

  • Casein

  • Tris-HCl buffer (pH 7.4)

  • Compound X stock solution

  • Aspirin (as a standard)

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer, 1 mL of trypsin solution, and 1 mL of varying concentrations of Compound X.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 1 mL of casein solution and incubate for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding 1 mL of perchloric acid.

  • Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

  • Calculation: The percentage inhibition of proteinase activity is calculated.

Data Presentation: Anti-Inflammatory Activity of Compound X
AssayConcentration (µg/mL)% Inhibition by Compound X% Inhibition by Aspirin (Standard)
Albumin Denaturation 1015.325.8
5038.745.2
10062.170.5
Proteinase Inhibition 1012.522.4
5035.241.8
10058.965.3

Visualizations

Experimental Workflow

Experimental_Workflow start Start: Compound X cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-Inflammatory Screening start->anti_inflammatory data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis albumin Albumin Denaturation Assay anti_inflammatory->albumin proteinase Proteinase Inhibition Assay anti_inflammatory->proteinase albumin->data_analysis proteinase->data_analysis end End: Preliminary Profile data_analysis->end

Caption: Workflow for the preliminary in-vitro screening of Compound X.

Hypothetical Signaling Pathway

Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb_pathway NF-κB Pathway receptor->nf_kb_pathway activates compound_x Compound X compound_x->nf_kb_pathway inhibits pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_pathway->pro_inflammatory induces transcription inflammation Inflammation pro_inflammatory->inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound X.

Methodological & Application

Application Notes and Protocols: Isolation of Gonzalitosin I from Turnera aphrodisiaca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a flavonoid found in the plant Turnera aphrodisiaca, has been noted as one of its chemical constituents.[1][2][3][4][5][6][7] Flavonoids as a class of secondary metabolites are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document provides a generalized protocol for the isolation of this compound from Turnera aphrodisiaca, based on established methods for flavonoid separation. It also presents an overview of potential biological activities and associated signaling pathways, extrapolated from the known functions of similar flavonoids, to guide further research and drug development efforts.

Data Presentation

Table 1: Extraction Yields from Turnera aphrodisiaca

Extraction SolventYield (% w/w)Reference
Petroleum EtherNot Available
ChloroformNot Available
MethanolNot Available
EthanolNot Available
WaterNot Available

Table 2: Purity and Yield of Isolated this compound (Hypothetical)

Purification StepThis compound Yield (mg)Purity (%)Analytical Method
Crude Methanolic ExtractN/AN/AN/A
Silica Gel Column ChromatographyHypothetical ValueHypothetical ValueHPLC-UV
Preparative HPLCHypothetical ValueHypothetical ValueHPLC-UV, LC-MS

Experimental Protocols

The following protocols are generalized based on methods for the isolation of flavonoids from plant materials, including studies on Turnera aphrodisiaca.[8][9]

Protocol 1: Extraction of Flavonoids from Turnera aphrodisiaca
  • Plant Material Preparation:

    • Obtain dried aerial parts of Turnera aphrodisiaca.

    • Grind the plant material into a fine powder to increase the surface area for extraction.

  • Defatting (Optional but Recommended):

    • To remove non-polar constituents that may interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent.

    • Soxhlet extract the powdered plant material with petroleum ether for 6-8 hours.

    • Discard the petroleum ether extract and air-dry the marc.

  • Flavonoid Extraction:

    • Extract the defatted plant material with methanol or ethanol using a Soxhlet apparatus for 18-24 hours.

    • Alternatively, macerate the plant material in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

    • Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Isolation of this compound by Column Chromatography
  • Preparation of the Column:

    • Use silica gel (60-120 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Wash the packed column with the starting mobile phase until the bed is stabilized.

  • Sample Loading:

    • Adsorb the crude methanolic/ethanolic extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol.

    • Example of a gradient elution:

      • 100% Hexane

      • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate of a consistent volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene:Ethyl Acetate, 4:1) and visualize under UV light (254 nm and 366 nm).[1]

    • Pool the fractions that show a similar TLC profile corresponding to the expected Rf value for this compound.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • HPLC System:

    • Utilize a preparative HPLC system equipped with a C18 column.

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common mobile phase for flavonoid separation.

  • Purification:

    • Dissolve the partially purified, pooled fractions from column chromatography in a suitable solvent (e.g., methanol).

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - ¹H and ¹³C).

Visualizations

Experimental Workflow

G Figure 1. General Workflow for the Isolation of this compound plant Dried Turnera aphrodisiaca powder Powdered Plant Material plant->powder defat Defatting with Petroleum Ether powder->defat extract Methanol/Ethanol Extraction defat->extract crude Crude Flavonoid Extract extract->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection & TLC Analysis column->fractions pooled Pooled Fractions fractions->pooled prep_hplc Preparative HPLC pooled->prep_hplc gonzalitosin Pure this compound prep_hplc->gonzalitosin analysis Spectroscopic Analysis (MS, NMR) gonzalitosin->analysis

Caption: Figure 1. General Workflow for the Isolation of this compound.

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of other flavonoids. These are hypothetical and require experimental validation for this compound.

Anti-Inflammatory Pathway

G Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway gonzalitosin This compound nfkb NF-κB Pathway gonzalitosin->nfkb Inhibition mapk MAPK Pathway gonzalitosin->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines enzymes Inflammatory Enzymes (COX-2, iNOS) nfkb->enzymes mapk->cytokines mapk->enzymes inflammation Inflammation cytokines->inflammation enzymes->inflammation

Caption: Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway.

Neuroprotective Pathway

G Figure 3. Hypothetical Neuroprotective Signaling Pathway gonzalitosin This compound oxidative_stress Oxidative Stress gonzalitosin->oxidative_stress Inhibition apoptosis Apoptosis gonzalitosin->apoptosis Inhibition nrf2 Nrf2 Pathway gonzalitosin->nrf2 Activation pi3k_akt PI3K/Akt Pathway gonzalitosin->pi3k_akt Activation oxidative_stress->apoptosis survival Neuronal Survival apoptosis->survival Inhibition antioxidant Antioxidant Enzymes nrf2->antioxidant pi3k_akt->survival antioxidant->oxidative_stress Reduction

Caption: Figure 3. Hypothetical Neuroprotective Signaling Pathway.

Anticancer Pathway

G Figure 4. Hypothetical Anticancer Signaling Pathway gonzalitosin This compound proliferation Cell Proliferation gonzalitosin->proliferation Inhibition apoptosis Apoptosis gonzalitosin->apoptosis Induction angiogenesis Angiogenesis gonzalitosin->angiogenesis Inhibition cell_cycle Cell Cycle Arrest proliferation->cell_cycle caspases Caspase Activation apoptosis->caspases vegf VEGF Pathway Inhibition angiogenesis->vegf cancer Cancer Progression cell_cycle->cancer Inhibition caspases->cancer Inhibition vegf->cancer Inhibition

Caption: Figure 4. Hypothetical Anticancer Signaling Pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gonzalitosin I, a flavone with the chemical name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one, is a natural product of interest for its potential pharmacological activities.[1] As a member of the flavonoid class, accurate and precise quantification is essential for research, quality control of natural product extracts, and pharmacokinetic studies.[1] This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of this compound.

Chemical Structure

  • Compound: this compound

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one[1]

  • Molecular Formula: C₁₈H₁₆O₆[1]

  • Molecular Weight: 328.3 g/mol [1]

  • Chemical Class: Flavonoid (Flavone)[1]

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound from a plant matrix.

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

    • Combine all the supernatants.

  • Filtration: Filter the combined methanolic extract through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: A quaternary pump system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is employed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Flavones typically exhibit two main absorption bands. For this compound, detection at 340 nm is recommended, corresponding to Band I of the flavonoid structure, to ensure high sensitivity and selectivity.[3]

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound using the described HPLC method.

Table 1: Chromatographic Parameters for this compound

ParameterExpected Value
Retention Time (tR) Approximately 15.2 min
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 5000

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Visualizations

Diagram 1: HPLC Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material drying Drying & Grinding start->drying extraction Methanolic Extraction (Sonication) drying->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 340 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (External Standard) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of HPLC Method Parameters

hplc_parameters cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions center_node This compound Analysis C18_Column C18 Column center_node->C18_Column UV_Detector UV Detector center_node->UV_Detector Solvent_A 0.1% Formic Acid in Water center_node->Solvent_A Solvent_B Acetonitrile center_node->Solvent_B Gradient Gradient Elution center_node->Gradient Flow_Rate Flow Rate: 1.0 mL/min center_node->Flow_Rate Temperature Temp: 30°C center_node->Temperature Wavelength Wavelength: 340 nm center_node->Wavelength

Caption: Key parameters for the HPLC method of this compound.

References

Application Notes and Protocols for the Purification of Gonzalitosin I using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a flavonoid with the chemical structure 5-hydroxy-3',4',7-trimethoxyflavone, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid class, it is anticipated to possess antioxidant and other valuable pharmacological properties. The effective purification of this compound from its natural sources is a critical step for further research into its therapeutic potential. Thin-layer chromatography (TLC) offers a simple, cost-effective, and versatile method for the isolation and purification of such natural products. This document provides a detailed application note and protocol for the purification of this compound using preparative TLC, designed for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC18H16O6PubChem CID: 5272653
Molecular Weight328.3 g/mol PubChem CID: 5272653
AppearanceYellowish solid (predicted)General flavonoid properties
PolarityModerately polarInferred from structure
SolubilitySoluble in methanol, ethanol, ethyl acetate, chloroform; sparingly soluble in waterGeneral flavonoid properties

Experimental Protocols

Extraction of Crude this compound from Plant Material

While this compound has been identified in various plant species, a common source for related flavonoids is Turnera diffusa. The following is a general protocol for the extraction of a flavonoid-rich fraction.

Materials:

  • Dried and powdered plant material (e.g., leaves of Turnera diffusa)

  • Methanol (ACS grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Beakers and flasks

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C until further use.

Analytical Thin-Layer Chromatography (TLC) for Method Development

Prior to preparative TLC, it is crucial to optimize the separation conditions using analytical TLC.

Materials:

  • TLC plates (silica gel 60 F254, 20x20 cm, aluminum or glass-backed)

  • Crude methanol extract

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Various solvent systems (see table below)

Procedure:

  • Dissolve a small amount of the crude extract in methanol.

  • Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber pre-saturated with the chosen solvent system.

  • Allow the solvent front to travel up to approximately 80% of the plate height.

  • Remove the plate from the chamber and mark the solvent front.

  • Air-dry the plate and visualize the separated spots under UV light at 254 nm and 365 nm.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The optimal solvent system will provide good separation of the target compound (this compound) from other components, with an Rf value ideally between 0.3 and 0.5.

Table of Solvent Systems for Analytical TLC:

Solvent System (v/v/v)Expected Rf Range for FlavonoidsObservations
Chloroform:Methanol (9:1)0.4 - 0.7Good for moderately polar flavonoids.
Ethyl Acetate:Formic Acid:Water (8:1:1)0.3 - 0.6Effective for separating flavonoids with varying polarity.
Toluene:Ethyl Acetate:Formic Acid (5:4:1)0.5 - 0.8Suitable for less polar flavonoids.
n-Hexane:Ethyl Acetate (7:3)0.2 - 0.5Useful for initial fractionation of crude extracts.
Preparative Thin-Layer Chromatography for Purification

Materials:

  • Preparative TLC plates (silica gel 60, 20x20 cm, 0.5-1 mm thickness)

  • Concentrated crude extract

  • Optimal solvent system determined from analytical TLC

  • Developing tank

  • UV lamp (254 nm and 365 nm)

  • Spatula or razor blade

  • Glass vials

  • Elution solvent (e.g., methanol or ethanol)

  • Vortex mixer

  • Centrifuge and centrifuge tubes

  • Filter (0.45 µm syringe filter)

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Apply the concentrated extract as a narrow band along the baseline of the preparative TLC plate.

  • Develop the plate in a tank saturated with the optimized solvent system.

  • After development, air-dry the plate and visualize the bands under UV light.

  • Identify the band corresponding to this compound based on its expected Rf value and fluorescence.

  • Carefully scrape the silica gel containing the target band into a clean vial.

  • Add a suitable elution solvent (e.g., 5 mL of methanol) to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes to elute the compound from the silica.

  • Centrifuge the mixture to pellet the silica gel.

  • Carefully collect the supernatant containing the purified this compound.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining silica particles.

  • Evaporate the solvent to obtain the purified this compound.

Data Presentation

Table of Expected Rf Values and Visualization of this compound:

Solvent SystemExpected Rf ValueVisualization under UV 254 nmVisualization under UV 365 nm (after spraying with 1% AlCl3 in ethanol)
Chloroform:Methanol (9:1)~0.55Dark quenching spotYellow-green fluorescence
Ethyl Acetate:Formic Acid:Water (8:1:1)~0.45Dark quenching spotYellow-green fluorescence

Table of Purification Parameters (Hypothetical Data):

ParameterValue
Amount of Crude Extract Loaded100 mg
Yield of Purified this compound5 mg
Purity (by HPLC)>95%
Recovery5%

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction 1. Extraction cluster_analytical 2. Analytical TLC cluster_preparative 3. Preparative TLC plant_material Dried Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract spotting_analytical Spotting on Analytical TLC Plate crude_extract->spotting_analytical loading_prep Loading on Preparative TLC Plate crude_extract->loading_prep development_analytical Development spotting_analytical->development_analytical visualization_analytical UV Visualization development_analytical->visualization_analytical rf_calculation Rf Value Calculation visualization_analytical->rf_calculation solvent_optimization Optimized Solvent System rf_calculation->solvent_optimization development_prep Development solvent_optimization->development_prep loading_prep->development_prep visualization_prep UV Visualization development_prep->visualization_prep scraping Scraping this compound Band visualization_prep->scraping elution Elution from Silica scraping->elution filtration_final Filtration elution->filtration_final purified_product Purified this compound filtration_final->purified_product

Caption: Workflow for the purification of this compound.

Putative Antioxidant Mechanism of Flavonoids

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS accepts H• from This compound Gonzalitosin_I This compound Stable_Radical Stable Flavonoid Radical Gonzalitosin_I->Stable_Radical donates H• Gonzalitosin_I->Neutralized_ROS

Caption: Proposed antioxidant action of this compound.

Mass Spectrometry Analysis of Gonzalitosin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a naturally occurring trimethoxyflavone, has garnered interest within the scientific community due to its potential pharmacological activities.[1] Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] this compound, with its IUPAC name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one, possesses a chemical formula of C18H16O6 and a molecular weight of approximately 328.3 g/mol .[5] The strategic placement of methoxy groups on the flavone backbone can enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile and therapeutic efficacy.[1]

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound. The methodologies outlined herein are designed to facilitate the identification, characterization, and quantification of this compound in various matrices, supporting research and drug development endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development in mass spectrometry.

PropertyValueReference
Molecular Formula C18H16O6[5]
Molecular Weight 328.3 g/mol [5]
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one[5]
Class Trimethoxyflavone[1][5]

Mass Spectrometry Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of flavonoids like this compound.[1] Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for these moderately polar compounds, and it can be operated in both positive and negative ion modes to provide comprehensive structural information.[2][3]

Predicted Fragmentation Pattern

Based on the known fragmentation patterns of flavonoids and methoxy-substituted compounds, a theoretical fragmentation pathway for this compound in positive ion mode ESI-MS/MS can be proposed. The protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 329.1. Key fragmentation events are expected to include:

  • Loss of a methyl radical (•CH3): This is a characteristic fragmentation for methoxylated flavonoids, resulting in a fragment at m/z 314.1.[2][6]

  • Sequential loss of carbon monoxide (CO): The flavone core can undergo losses of CO, leading to fragments at m/z 301.1 (from [M+H-CO]+) and m/z 286.1 (from [M+H-CO-CH3]+).[6]

  • Retro-Diels-Alder (RDA) fragmentation: Cleavage of the C-ring can provide valuable structural information about the substitution patterns on the A and B rings.[6]

Table of Predicted Major Fragment Ions for this compound in Positive Ion Mode ESI-MS/MS:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
329.1314.1•CH3
329.1301.1CO
314.1286.1CO
329.1167.0C9H7O3 (B-ring fragment)
329.1151.0C8H7O4 (A-ring fragment)

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol. Serially dilute the stock solution with methanol to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation extraction by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS/MS Transitions Monitor the transition from the precursor ion (m/z 329.1) to the most stable product ions (e.g., m/z 314.1, 167.0). Optimize collision energy for each transition.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Standard Standard Solution Preparation LC HPLC Separation (C18 Column) Standard->LC Extraction Matrix Sample Extraction (Protein Precipitation) Extraction->LC MS Mass Spectrometry (ESI+, MS/MS) LC->MS Integration Peak Integration & Quantification MS->Integration Analysis Data Analysis & Reporting Integration->Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Potential Biological Activity and Signaling Pathway

Trimethoxyflavones, including compounds structurally related to this compound, have been reported to exhibit a range of biological activities, notably anti-inflammatory and antioxidant effects.[1][2][3] A plausible mechanism for these effects involves the modulation of key inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

NF-κB Signaling Pathway and Potential Inhibition by this compound

G Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Ub Ubiquitination & Degradation IkBa_p->Ub Nucleus Nucleus NFkB->Nucleus Translocates Ub->NFkB Releases Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Response Transcription->Inflammation Gonzalitosin This compound Gonzalitosin->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Laboratory Synthesis of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, chemically known as 5-Hydroxy-3',4',7-trimethoxyflavone, is a naturally occurring flavonoid found in various plant species, including Veratrum dahuricum and Salvia euphratica.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory and anticancer properties. Notably, this compound has been shown to reverse drug resistance mediated by breast cancer resistance protein (BCRP)/ABCG2. These promising therapeutic potentials underscore the importance of efficient and reliable methods for its laboratory synthesis to facilitate further research and drug development. This document provides a detailed protocol for the chemical synthesis of this compound, along with relevant data and workflow visualizations.

Chemical Information

Compound Name Synonyms Molecular Formula Molecular Weight CAS Number
This compound5-Hydroxy-3',4',7-trimethoxyflavone, 7,3',4'-tri-O-methylluteolinC18H16O6328.3 g/mol 29080-58-8

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the formation of a chalcone intermediate followed by cyclization to the flavone core. The following protocol is adapted from established synthetic methodologies.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3,4-dimethoxychalcone

This step involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde.

  • Reagents:

    • 2-Hydroxy-4,6-dimethoxyacetophenone

    • 3,4-Dimethoxybenzaldehyde

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve 2-Hydroxy-4,6-dimethoxyacetophenone and 3,4-Dimethoxybenzaldehyde in ethanol in a round-bottom flask.

    • Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring at room temperature.

    • Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.

    • Recrystallize the crude chalcone from ethanol to obtain the pure 2'-Hydroxy-4',6'-dimethoxy-3,4-dimethoxychalcone.

Step 2: Oxidative Cyclization to this compound

This step involves the conversion of the chalcone intermediate into the final flavone product using an oxidizing agent.

  • Reagents:

    • 2'-Hydroxy-4',6'-dimethoxy-3,4-dimethoxychalcone

    • Iodine (I2)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve the purified chalcone in dimethyl sulfoxide in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated solid is the crude this compound. Filter the precipitate and wash it with water.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step Reaction Type Key Reagents Reaction Time Temperature Typical Yield (%)
1Claisen-Schmidt Condensation2-Hydroxy-4,6-dimethoxyacetophenone, 3,4-Dimethoxybenzaldehyde, KOH24-48 hRoom Temperature75-85%
2Oxidative Cyclization2'-Hydroxy-4',6'-dimethoxy-3,4-dimethoxychalcone, I2, DMSO2-4 h100-120 °C60-70%

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (Acetophenone & Benzaldehyde Derivatives) step1 Step 1: Claisen-Schmidt Condensation (Chalcone Formation) start->step1 intermediate 2'-Hydroxy-4',6'-dimethoxy- 3,4-dimethoxychalcone step1->intermediate step2 Step 2: Oxidative Cyclization (Flavone Formation) intermediate->step2 purification Purification (Column Chromatography) step2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Signaling Pathway Inhibition

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The simplified pathway below illustrates this inhibitory action.

signaling_pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage activates NFkB NF-κB Pathway Macrophage->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes production of GonzalitosinI This compound GonzalitosinI->NFkB inhibits

Caption: Inhibition of NF-κB pathway by this compound.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction. By following these protocols, researchers can generate robust and reproducible data to determine the cytotoxic profile of this compound and elucidate its potential mechanism of action.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly evaluate the cytotoxic effects of a compound. The following assays provide a comprehensive assessment of cell viability and the mode of cell death:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis or late-stage apoptosis.[2][3]

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4]

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of cytotoxicity studies with this compound.

Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells after 24-hour Treatment

This compound (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3/7 Activity (RLU)
0 (Vehicle Control)100 ± 4.55 ± 1.21500 ± 250
195 ± 5.18 ± 1.52500 ± 300
578 ± 6.215 ± 2.18500 ± 600
1052 ± 4.835 ± 3.515000 ± 1200
2525 ± 3.960 ± 4.812000 ± 1100
5010 ± 2.185 ± 5.57000 ± 550

Table 2: Time-Dependent Cytotoxicity of 10 µM this compound on HeLa Cells

Time (hours)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3/7 Activity (RLU)
0100 ± 5.04 ± 1.01400 ± 200
685 ± 6.312 ± 1.89000 ± 750
1265 ± 5.525 ± 2.918000 ± 1500
2452 ± 4.835 ± 3.515000 ± 1200
4830 ± 4.155 ± 4.28000 ± 600

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)[5]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[6]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]

  • Incubate the plate for 1-4 hours at 37°C.[6]

  • For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate and then remove the supernatant.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

  • Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Read the absorbance at 570-590 nm using a microplate reader.[5]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (1-4h) add_mtt->incubate solubilize Add Solubilization Buffer incubate->solubilize read Read Absorbance (570-590 nm) solubilize->read end Analyze Data read->end

MTT Assay Experimental Workflow.
LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[3] Increased LDH activity in the supernatant is an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate as for the MTT assay.

  • Treat cells with this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).[2]

  • Incubate for the desired time.

  • Centrifuge the plate at 300 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Add 50 µL of stop solution if required by the kit.

  • Read the absorbance at the recommended wavelength (e.g., 490 nm).[7]

LDH_Assay_Workflow start Seed Cells & Treat incubate Incubate start->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate2 Incubate (RT, 30 min) add_reagent->incubate2 read Read Absorbance (490 nm) incubate2->read end Calculate Cytotoxicity read->end

LDH Assay Experimental Workflow.
Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[4]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with this compound and appropriate controls.

  • Incubate for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

Caspase_Assay_Workflow start Seed Cells in Opaque Plate treat Treat with this compound start->treat add_reagent Add Caspase-Glo® 3/7 Reagent treat->add_reagent incubate Incubate (RT, 1-3h) add_reagent->incubate read Measure Luminescence incubate->read end Analyze Data read->end

Caspase-Glo® 3/7 Assay Workflow.

Potential Signaling Pathway

The induction of apoptosis by natural products often involves the activation of intrinsic and/or extrinsic caspase cascades.[8][9] The following diagram illustrates a simplified overview of these pathways, which may be activated by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway gonzalitosin This compound death_receptor Death Receptors (e.g., Fas, TNFR) gonzalitosin->death_receptor mitochondria Mitochondrial Stress gonzalitosin->mitochondria caspase8 Caspase-8 activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) activation caspase8->caspase37 cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Simplified Apoptosis Signaling Pathways.

By utilizing these detailed protocols and understanding the underlying principles, researchers can effectively characterize the cytotoxic properties of this compound, paving the way for further drug development.

References

Application Notes and Protocols for In Vivo Animal Models: Investigating the Effects of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific scientific literature detailing the in vivo effects and established animal models for a compound named "Gonzalitosin I" is not available. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals on how to approach the in-vivo investigation of a novel compound with hypothesized anti-cancer and anti-inflammatory properties, using "this compound" as a placeholder. The methodologies provided are based on established and widely used animal models for these therapeutic areas.

Part 1: Investigating the Anti-Cancer Effects of this compound

Many natural compounds, such as flavonoids and styryl-lactones, have demonstrated anti-cancer properties by inducing apoptosis and autophagy in cancer cells.[1][2][3] These compounds often modulate key signaling pathways involved in cell proliferation and survival.[2] To evaluate the potential anti-cancer efficacy of a novel compound like this compound, a xenograft mouse model is a robust and commonly employed in vivo system.

In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which allows the tumor to grow without being rejected by the host's immune system. This enables the direct assessment of the compound's effect on tumor growth.

Experimental Protocol: Xenograft Model

Objective: To determine the in vivo anti-tumor activity of this compound on a specific human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

  • Immunocompromised mice (e.g., Athymic Nude-Foxn1nu, SCID)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, PBS)

  • Positive control drug (e.g., cisplatin, paclitaxel)

  • Vehicle control

  • Matrigel (optional, to enhance tumor formation)

  • Calipers for tumor measurement

  • Animal weighing scale

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions until a sufficient number of cells are obtained for implantation.

  • Animal Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a sterile medium (e.g., PBS), with or without Matrigel.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Administer this compound, the positive control drug, or the vehicle to the respective groups according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Monitoring Animal Health:

    • Monitor the body weight and overall health of the animals throughout the study. Significant body weight loss can be an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 21-28 days, or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Hypothetical Anti-Tumor Efficacy of this compound
Treatment GroupDoseMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1500 ± 1500-5 ± 2
This compound10 mg/kg900 ± 12040-7 ± 3
This compound50 mg/kg450 ± 9070-10 ± 4
Positive Control (Cisplatin)5 mg/kg300 ± 7080-15 ± 5

Visualization: Signaling Pathway and Experimental Workflow

Gonzalitosin_I This compound Cell_Membrane Cell Membrane Gonzalitosin_I->Cell_Membrane Enters Cell Bcl_2 Bcl-2 Gonzalitosin_I->Bcl_2 Inhibits Death_Receptors Death Receptors (e.g., Fas, TNFR1) Cell_Membrane->Death_Receptors Activates Mitochondria Mitochondria Cell_Membrane->Mitochondria Induces Stress Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_3 Caspase-3 Caspase_8->Caspase_3 Caspase_9 Caspase-9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax Bax Bax->Mitochondria Bcl_2->Bax Inhibits Cytochrome_c->Caspase_9

Caption: Putative apoptotic signaling pathway induced by this compound.

Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound, Vehicle, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the xenograft mouse model.

Part 2: Investigating the Anti-Inflammatory Effects of this compound

Flavonoids and other natural compounds are known to possess anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK.[4][5] The carrageenan-induced paw edema model in rats is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is based on the principle that the injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is an indication of its anti-inflammatory potential.

Experimental Protocol: Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound (dissolved in a suitable vehicle)

  • Positive control drug (e.g., Indomethacin, Diclofenac)

  • Vehicle control

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory environment for at least one week.

  • Grouping and Fasting: Randomly divide the animals into treatment groups and fast them overnight before the experiment with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound, the positive control, or the vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage of paw edema at each time point relative to the baseline volume.

    • Calculate the percentage of inhibition of edema by the treatment groups compared to the vehicle control group.

Data Presentation: Hypothetical Anti-Inflammatory Efficacy of this compound
Treatment GroupDoseMean Paw Volume Increase (mL) ± SEM (at 3 hours)Edema Inhibition (%)
Vehicle Control-0.85 ± 0.080
This compound25 mg/kg0.55 ± 0.0635.3
This compound100 mg/kg0.30 ± 0.0464.7
Positive Control (Indomethacin)10 mg/kg0.25 ± 0.0370.6

Visualization: Signaling Pathway and Experimental Workflow

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Gonzalitosin_I This compound Gonzalitosin_I->IKK Inhibits

Caption: Putative inhibition of the NF-κB inflammatory pathway by this compound.

Start Start Acclimatization Rat Acclimatization and Fasting Start->Acclimatization Baseline Measure Baseline Paw Volume Acclimatization->Baseline Treatment Administer this compound, Vehicle, or Positive Control Baseline->Treatment Induction Inject Carrageenan into Paw Treatment->Induction 1 hour later Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Calculation Calculate Edema and Inhibition Percentage Measurement->Calculation End End Calculation->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a naturally occurring flavone with the chemical structure 5-hydroxy-3',4',7-trimethoxyflavone, is a subject of growing interest within the scientific community.[1] Flavonoids, a class of polyphenolic secondary metabolites found in plants, are widely recognized for their diverse pharmacological activities, including their potential as antioxidants.[2][3] The strategic placement of hydroxyl and methoxy groups on the flavone backbone can significantly influence their biological efficacy and metabolic stability.[3] The antioxidant capacity of a compound is a critical parameter in the evaluation of its therapeutic potential, particularly in the context of diseases associated with oxidative stress.

These application notes provide detailed protocols for the quantitative determination of the antioxidant capacity of this compound using four widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

While specific experimental data on the antioxidant capacity of this compound is not extensively available in the public domain, the following table provides a template for presenting such data once obtained. For comparative purposes, data for a structurally similar trimethoxyflavone, 7-hydroxy-5,6,4'-trimethoxyflavone, is included.

CompoundAssayIC50 / EC50 / ORAC ValuePositive ControlReference
This compound DPPHData to be determinedAscorbic Acid / Trolox-
ABTSData to be determinedAscorbic Acid / Trolox-
FRAPData to be determinedFeSO₄ / Trolox-
ORACData to be determinedTrolox-
7-hydroxy-5,6,4'-trimethoxyflavone DPPH221 µg/mlBHA[4]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the antioxidant required to scavenge 50% of the radicals. A lower value indicates a higher antioxidant capacity. ORAC values are typically expressed as Trolox equivalents.

Experimental Protocols

The following are detailed protocols for measuring the antioxidant capacity of this compound. It is recommended to perform these assays in triplicate for each concentration of the test compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically.[1][5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.[2][7]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or water)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in ethanol. From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 or TEAC (Trolox Equivalent Antioxidant Capacity) value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.[8][9]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP working solution to each well.

    • Add 20 µL of the various concentrations of this compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the absorbance change of the sample to that of the FeSO₄ or Trolox standard curve. Results are expressed as µmol Fe²⁺ equivalents per gram or µmol of the compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[10][11][12]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each use.

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and prepare a series of dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the various concentrations of this compound, Trolox standards, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Initiation and Measurement:

    • Rapidly add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or µmol of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the antioxidant capacity assays and a simplified representation of a potential antioxidant signaling pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample/Control in Microplate DPPH_sol->Mix Sample_sol Prepare this compound & Control Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH antioxidant capacity assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage attacks Cell Cellular Components (DNA, Proteins, Lipids) Damage->Cell GonzalitosinI This compound GonzalitosinI->ROS Scavenges Nrf2 Nrf2 GonzalitosinI->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS).[3][4] Natural products are a promising source of new anti-inflammatory agents.[5][6] Gonzalitosin I is a novel compound whose anti-inflammatory properties are yet to be fully characterized. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, a protocol to investigate its mechanism of action via the NF-κB signaling pathway is described.

Data Presentation

The following tables represent hypothetical data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition of NO Production
Control (untreated) -1.2 ± 0.2-
LPS (1 µg/mL) -45.8 ± 3.10%
This compound + LPS 135.2 ± 2.523.1%
522.1 ± 1.951.7%
1010.5 ± 1.177.1%
254.8 ± 0.689.5%
Dexamethasone (Positive Control) 108.2 ± 0.982.1%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated) -50 ± 835 ± 6
LPS (1 µg/mL) -2500 ± 1501800 ± 120
This compound + LPS 11980 ± 1101450 ± 90
51250 ± 95980 ± 75
10650 ± 50520 ± 40
25280 ± 30210 ± 25
Dexamethasone (Positive Control) 10550 ± 45450 ± 35

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring nitric oxide and pro-inflammatory cytokine production in murine macrophages.[7]

1.1. Cell Culture and Maintenance

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

1.2. Cell Viability Assay (MTT Assay)

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability should be above 90% for the concentrations used in the anti-inflammatory assays.[8]

1.3. Treatment with this compound and LPS

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[8]

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[7] Include a positive control group treated with an established anti-inflammatory drug like dexamethasone.

1.4. Measurement of Nitric Oxide (NO) Production

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[7]

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

1.5. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Use the collected cell culture supernatants from step 1.3.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

Protocol 2: Investigation of the NF-κB Signaling Pathway

This protocol outlines the steps to determine if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

2.1. Western Blot Analysis of NF-κB Pathway Proteins

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and extract total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα. Use β-actin as a loading control.[9]

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

2.2. NF-κB Luciferase Reporter Assay

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[10]

  • After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[10]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_mechanism Mechanism of Action cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot for NF-κB Proteins cell_lysis->western_blot nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates IkB_p65_p50 IκBα-p65/p50 (Inactive) Gonzalitosin_I This compound Gonzalitosin_I->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Induces

References

Troubleshooting & Optimization

Improving the solubility of Gonzalitosin I for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gonzalitosin I (also known as 5-Hydroxy-3',4',7-trimethoxyflavone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid compound with several documented biological activities. It has demonstrated anti-inflammatory, antibacterial, and antifungal properties.[1] Additionally, it has shown potential as an anticancer agent by inducing apoptosis in cancer cells and as a reversal agent for multidrug resistance in cancer therapy.[2][3]

Q2: I am having trouble dissolving this compound for my bioassay. What solvents are recommended?

This compound is a poorly water-soluble compound. For in vitro bioassays, several organic solvents can be used. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[1] Other recommended solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing for cell-based assays, it is crucial to make a high-concentration stock solution in a suitable organic solvent and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory and anticancer effects. In the context of inflammation, it can inhibit the production of pro-inflammatory mediators by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] This is achieved through the inhibition of signaling pathways such as NF-κB, MAPK, and PI3-K/Akt.[5] In cancer cells, this compound can trigger apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. The compound has low aqueous solubility. The final concentration of the organic solvent may be too low to maintain solubility.Prepare a higher concentration stock solution in 100% DMSO. When diluting into your aqueous buffer or medium, ensure vigorous mixing. It may be necessary to slightly increase the final percentage of the organic cosolvent, but be mindful of its potential toxicity to cells. Consider using a sonicator to aid dissolution in the final working solution.
Inconsistent results in bioassays. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading.Visually inspect your stock and working solutions for any precipitate. If observed, try the solubilization methods mentioned above. Protect stock solutions from light and store them at -20°C or -80°C to minimize degradation. Prepare fresh working solutions for each experiment.
Observed cytotoxicity is higher than expected or occurs in control wells. The organic solvent (e.g., DMSO) used to dissolve this compound is toxic to the cells at the final concentration used.Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of your solvent by your specific cell line. Typically, the final concentration of DMSO in cell culture should be kept below 0.5%.

Quantitative Data Summary

Biological ActivityAssay SystemIC50 Value
Antitrypanosomal Activity-19.0 µg/ml[1]
Soybean Lipoxygenase InhibitionIn vitro23.97 µg/ml[1]
Reversal of Drug Resistance (SN-38)K562/BCRP cells7.2 nM (RI₅₀)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Cell-Based Assays

  • Culture your cells of interest to the desired confluency in a suitable multi-well plate.

  • Thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed the tolerated level for your cells.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO but without the compound).

  • Incubate the cells for the desired time period.

  • Proceed with the specific cell viability, apoptosis, or inflammation assay according to the manufacturer's instructions.

Visualizations

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus translocates iNOS iNOS NFkB_p65->iNOS transcribes COX2 COX-2 NFkB_p65->COX2 transcribes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65->Cytokines transcribes NFkB_p50 p50 NFkB_p50->Nucleus translocates Gonzalitosin This compound Gonzalitosin->IKK inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Apoptosis_Pathway cluster_mito Mitochondrial Regulation Gonzalitosin This compound ROS ROS Generation Gonzalitosin->ROS Bcl2 Bcl-2 Gonzalitosin->Bcl2 downregulates Bax Bax Gonzalitosin->Bax upregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by this compound.

References

Stability of Gonzalitosin I in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gonzalitosin I. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring flavone, specifically 5-Hydroxy-3',4',7-trimethoxyflavone. Understanding its stability is crucial for accurate experimental results, determining appropriate storage conditions, and developing viable formulations for research or therapeutic applications. Degradation of the compound can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological profiles.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many natural flavonoids, can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Solvent: The polarity and protic nature of the solvent can impact solubility and stability.

  • Temperature: Elevated temperatures typically accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q3: How can I determine the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your specific conditions, a forced degradation study is recommended. This involves subjecting a solution of the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring its concentration over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the common degradation pathways for flavonoids like this compound?

Flavonoids can undergo several degradation reactions, including:

  • Hydrolysis: Cleavage of ether linkages or other susceptible bonds in the presence of water, often catalyzed by acid or base.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can lead to the opening of the heterocyclic ring.

  • Polymerization: Formation of larger molecules through self-reaction, which can result in precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound in solution - Inappropriate pH: The pH of your solvent system may be promoting rapid degradation. - Reactive Solvent: The solvent itself may be reacting with the compound. - Light Exposure: The compound may be photolabile.- Adjust the pH of your solution to a more neutral range (e.g., pH 6-7.5) if your experiment allows. - Use a less reactive, aprotic solvent if possible. - Protect your solutions from light by using amber vials or covering them with aluminum foil.
Precipitation of this compound from solution - Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. - Degradation Product Insolubility: A degradation product may be insoluble and precipitating out.- Determine the solubility of this compound in your solvent system before preparing high-concentration stock solutions. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Appearance of unknown peaks in HPLC chromatogram - Degradation: The new peaks are likely degradation products of this compound.- Perform a forced degradation study to systematically identify the conditions that produce these peaks. - Use mass spectrometry (LC-MS) to identify the structure of the degradation products.
Inconsistent results between experiments - Variable Storage Conditions: Inconsistent temperature or light exposure of stock solutions. - Inconsistent Solvent Preparation: Minor variations in pH or composition of the solvent.- Store stock solutions in a controlled environment (e.g., protected from light at a consistent low temperature). - Prepare fresh solvents for each experiment and carefully control the pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent to create a concentrated stock solution. A common choice is dimethyl sulfoxide (DMSO) due to its high solubilizing power for many organic compounds.

    • Note: Minimize the percentage of DMSO in your final working solution if it interferes with your biological assay.

  • Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to quantify the remaining parent compound and monitor the formation of degradation products.

A. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot immediately (add an equivalent amount of base to the acidic sample and acid to the basic sample).

  • Analyze the samples by HPLC.

B. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature.

  • At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

  • Analyze the samples by HPLC.

C. Thermal Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., a buffer at a specific pH).

  • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C).

  • At specified time points, withdraw an aliquot.

  • Analyze the samples by HPLC.

D. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • At specified time points, withdraw an aliquot.

  • Analyze the samples by HPLC. A control sample should be kept in the dark at the same temperature.

Data Presentation

The following tables present hypothetical data to illustrate how the results of a stability study on this compound could be summarized.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours

Solvent% Remaining this compound (24h)% Remaining this compound (48h)Appearance of Degradation Products
DMSO99.5%99.1%None Detected
Ethanol98.2%96.5%Minor peak at RRT 0.85
Methanol97.8%95.9%Minor peak at RRT 0.85
Acetonitrile99.1%98.5%None Detected
Water (pH 7.0)95.3%90.8%Major peak at RRT 0.72

Table 2: Stability of this compound at Different pH Values in Aqueous Buffer at 37°C over 24 hours

pH% Remaining this compound (8h)% Remaining this compound (24h)Half-life (t½) in hours
3.085.2%65.4%~35
5.095.1%88.9%~120
7.492.3%80.1%~85
9.070.5%45.2%~20

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress Conditions hplc HPLC Analysis (Quantify Parent Compound and Degradants) acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points results Determine Degradation Rate and Pathway hplc->results

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes compound This compound (Parent Compound) degradation Degradation compound->degradation pH pH pH->degradation solvent Solvent solvent->degradation temperature Temperature temperature->degradation light Light light->degradation oxygen Oxygen oxygen->degradation loss Loss of Biological Activity degradation->loss impurities Formation of Impurities degradation->impurities inaccurate Inaccurate Experimental Data degradation->inaccurate

Caption: Factors influencing the stability of this compound and potential consequences.

Technical Support Center: Gonzalitosin I Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Gonzalitosin I, a flavonoid found in plants such as Turnera diffusa (Damiana).

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential issues in your this compound extraction workflow.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of flavonoids. Inadequate grinding reduces the surface area for solvent penetration.[1][2]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material to a fine, uniform powder (e.g., <0.5 mm particle size).[2]
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. Flavonoid glycosides are typically more polar and extract well in alcohol-water mixtures, while less polar flavonoids are more soluble in acetone or ethyl acetate.[1]Conduct small-scale solvent screening with varying polarities (e.g., different ethanol or methanol concentrations in water, acetone, ethyl acetate) to determine the most effective solvent for this compound.
Suboptimal Extraction Temperature: High temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile flavonoids.[1][3]Perform trial extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between extraction efficiency and compound stability.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of this compound from the plant matrix into the solvent.Optimize the extraction time for your chosen method (e.g., maceration, Soxhlet, ultrasound-assisted). Monitor the yield at different time points to determine the point of diminishing returns.
Incorrect Solid-to-Liquid Ratio: A low solvent volume may result in incomplete extraction, while an excessively high volume can be wasteful and lead to a dilute extract that is difficult to concentrate.[4]Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL) to identify the optimal ratio for maximizing yield while minimizing solvent usage.[4]
Suboptimal pH of Extraction Medium: The pH can affect the stability and solubility of flavonoids. Acidic conditions are often preferred for anthocyanin extraction, while the optimal pH for other flavonoids can vary.[1][3]Test the effect of adjusting the pH of your extraction solvent (e.g., using dilute acids or bases) on the yield of this compound.
Loss of Compound During Purification Degradation During Solvent Evaporation: Excessive heat during solvent removal with a rotary evaporator can degrade this compound.Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to concentrate the crude extract.
Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting this compound from the stationary phase.Perform small-scale trials with different mobile phase compositions to optimize the separation and ensure the complete recovery of the target compound.
Compound Instability: this compound, like other flavonoids, may be susceptible to degradation from exposure to light, high temperatures, or extreme pH levels.[5][6][7]Protect extracts and purified fractions from light and store them at low temperatures. Avoid prolonged exposure to harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: A good starting point for the extraction of flavonoids like this compound from Turnera diffusa is a hydroalcoholic solvent, such as 50-70% methanol or ethanol in water.[1] The optimal solvent composition should be determined experimentally for your specific plant material and extraction method.

Q2: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A2: UAE and MAE can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[1][8] These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.[8]

Q3: How can I confirm the presence and purity of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the identification and quantification of this compound. Comparison of the retention time and UV-Vis/mass spectrum of the peak in your sample with that of a pure standard is necessary for confirmation.

Q4: My this compound yield is still low after optimizing extraction parameters. What else could be the problem?

A4: If you have optimized the primary extraction parameters, consider the quality of your starting material. The concentration of secondary metabolites in plants can vary depending on the geographical source, harvest time, and post-harvest processing and storage conditions.[1]

Experimental Protocols

Protocol 1: General Maceration Extraction of Flavonoids from Turnera diffusa
  • Preparation of Plant Material: Dry the aerial parts of Turnera diffusa at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material.

    • Place the powder in a suitable flask and add 1 L of 70% ethanol.

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through a cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using techniques such as liquid-liquid partitioning followed by column chromatography (e.g., silica gel or Sephadex LH-20) with an appropriate solvent system.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 200 mL of the optimized solvent (e.g., 70% ethanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.

Note: The parameters for UAE (time, temperature, solvent-to-solid ratio) should be optimized for your specific equipment and sample.

Signaling Pathways and Experimental Workflows

This compound is a constituent of Turnera diffusa extract, which has been shown to regulate key signaling pathways involved in the cellular stress response and inflammation.

experimental_workflow plant_material Plant Material (Turnera diffusa) drying Drying & Grinding plant_material->drying extraction Extraction (e.g., Maceration, UAE) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification gonzalitosin_i This compound purification->gonzalitosin_i analysis Analysis (HPLC, MS) gonzalitosin_i->analysis

Caption: General experimental workflow for the extraction and purification of this compound.

ap1_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation MAPK_p p-ERK, p-JNK, p-p38 (MAPK Pathway) UVB->MAPK_p AP1 AP-1 (c-Fos/c-Jun) MAPK_p->AP1 Turnera_extract Turnera diffusa Extract (contains this compound) Turnera_extract->MAPK_p Inhibits MMPs MMP Expression (Collagen Degradation) AP1->MMPs nrf2_are_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Proteasomal_degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_degradation Turnera_extract Turnera diffusa Extract (contains this compound) Turnera_extract->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_enzymes

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Gonzalitosin I, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC analysis?

This compound is a naturally occurring flavone with the chemical formula C₁₈H₁₆O₆. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one. The presence of a hydroxyl (-OH) group at the 5-position and methoxy (-OCH₃) groups makes it a moderately polar compound. The hydroxyl group is particularly important in HPLC as it can engage in secondary interactions with the stationary phase, which can contribute to peak tailing.

Q2: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. For accurate analysis of this compound, especially in complex matrices, maintaining good peak shape is crucial.

Q3: What is a typical starting HPLC method for the analysis of this compound?

Based on methods for structurally similar flavonoids, a good starting point for the analysis of this compound on a C18 column would be:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-40 °C

  • Detection: UV detector at a wavelength of approximately 254 nm or 350 nm.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

A systematic approach is essential to efficiently identify the root cause of peak tailing. The following logical workflow can guide your troubleshooting process.

Troubleshooting_Workflow Start Peak Tailing Observed for this compound Check_All_Peaks Are all peaks in the chromatogram tailing? Start->Check_All_Peaks Yes_All_Tailing Potential System-Wide Issue Check_All_Peaks->Yes_All_Tailing Yes No_One_Tailing Potential Analyte-Specific Issue Check_All_Peaks->No_One_Tailing No System_Issues Check for: - Extra-column volume - Column void/damage - Sample overload Yes_All_Tailing->System_Issues Analyte_Issues Check for: - Secondary silanol interactions - Mobile phase pH - Co-eluting impurity No_One_Tailing->Analyte_Issues

Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.

Guide 2: Mitigating Secondary Silanol Interactions

Secondary interactions between the hydroxyl group of this compound and residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.

Q: How can I minimize secondary silanol interactions?

A: There are several effective strategies:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the analyte.

  • Use an End-Capped Column: These columns have a stationary phase where most of the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them.

  • Employ a "Type B" Silica Column: Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol groups, leading to improved peak shapes for polar and basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites. However, this is less common with modern columns and can suppress MS signals.

Guide 3: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

Q: How does mobile phase pH affect the peak shape of this compound?

A: The 5-hydroxyl group of flavonoids is weakly acidic. The predicted pKa of a similar compound, 5-hydroxyflavone, is approximately 6.76.[1] If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will exist, leading to peak broadening and tailing. To ensure a single species is present, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For acidic compounds like this compound, a lower pH is generally preferred.

Data Presentation

The following table illustrates the hypothetical effect of mobile phase pH on the peak asymmetry factor of a 5-hydroxyflavone, demonstrating the importance of pH optimization.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
6.52.1Severe Tailing
5.51.8Moderate Tailing
4.51.5Slight Tailing
3.51.2Symmetrical
2.51.1Symmetrical

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A components (e.g., water with 0.1% formic acid) buffered at different pH values (e.g., 2.5, 3.5, 4.5, 5.5, and 6.5).

  • Equilibrate the System: For each pH value, thoroughly flush and equilibrate the HPLC system and column with the corresponding mobile phase.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the asymmetry factor for the this compound peak at each pH.

  • Determine Optimal pH: Select the pH that provides an asymmetry factor closest to 1.0.

Protocol 2: Column Flushing to Remove Contaminants

Objective: To clean a C18 column that may be contaminated with strongly retained compounds causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol: Flush the column with 20 column volumes of isopropanol.

  • Flush with Hexane (Optional, for highly non-polar contaminants): Flush with 20 column volumes of hexane.

  • Flush with Isopropanol: Flush again with 20 column volumes of isopropanol to remove the hexane.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding troubleshooting strategies.

Troubleshooting_Logic cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions Cause1 Secondary Silanol Interactions Solution1 Use End-Capped or Type B Column Lower Mobile Phase pH Cause1->Solution1 Cause2 Inappropriate Mobile Phase pH Solution2 Adjust pH to be >2 units from pKa Cause2->Solution2 Cause3 Column Contamination/Damage Solution3 Flush or Replace Column Cause3->Solution3 Cause4 Extra-Column Volume Solution4 Use Shorter/Narrower Tubing Check Fittings Cause4->Solution4 Cause5 Sample Overload Solution5 Dilute Sample Reduce Injection Volume Cause5->Solution5

Caption: Relationship between causes of peak tailing and their solutions.

References

Technical Support Center: Optimizing Cell Culture Conditions for Gonzalitosin I Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for experiments involving the novel compound, Gonzalitosin I.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our cultures when treated with this compound, even at low concentrations. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common challenge when working with a new compound. A systematic approach is crucial.[1]

  • Verify Experimental Parameters: Double-check the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. Ensure the health and viability of your cells before starting the treatment.[1]

  • Dose-Response and Time-Course: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). It is also essential to optimize the exposure time by testing a series of time points.[2]

  • Vehicle Control: Always include a vehicle control (cells treated with the solvent used to dissolve this compound) to ensure that the observed cytotoxicity is not due to the solvent itself.[2]

Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic efficacy?

A2: Several strategies can be employed to mitigate excessive cytotoxicity:

  • Concentration and Exposure Time Optimization: The most direct method is to lower the concentration of this compound and reduce the duration of exposure.[1]

  • Serum Concentration: The percentage of serum in your culture medium can influence drug availability and cytotoxicity. Experiment with different serum concentrations to find an optimal balance.[1]

  • Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death, providing insights into the cell death mechanism.[1]

Q3: How does the choice of cell line affect the experimental protocol for this compound treatment?

A3: Different cell lines possess distinct characteristics that can significantly impact experimental outcomes and necessitate protocol adjustments. Key factors to consider include:

  • Doubling Time: Faster-growing cell lines may require shorter incubation times or more frequent media changes.[3]

  • Metabolic Rate: Differences in metabolic activity can affect how a compound is processed by the cells.[3]

  • Expression of Drug Targets: The level of the compound's molecular target can vary between cell lines, influencing their sensitivity.[3]

Q4: How should I determine the optimal seeding density for my cells before this compound treatment?

A4: The optimal seeding density ensures that cells are in the logarithmic growth phase throughout the experiment.

  • Growth Curve Analysis: Seed a multi-well plate with a range of cell densities. Culture the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours) and measure cell viability at each time point to plot growth curves.[3]

  • Select Optimal Density: Choose a seeding density that allows for logarithmic growth and avoids both sparse and overly confluent cultures during the treatment period.[3]

Troubleshooting Guides

Issue 1: High variability between replicate wells in cytotoxicity assays.

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure thorough mixing of the cell suspension before plating. Pipette carefully into the center of the well.
Uneven compound distributionMix the plate gently after adding this compound.
Edge effects in the plateConsider not using the outer wells of the microplate for data collection as they are more prone to evaporation.[4]

Issue 2: Unexpected or off-target effects observed.

Potential Cause Recommended Solution
Compound concentration is too highUse the lowest effective concentration possible to minimize off-target effects.[3]
The compound is not specific for its intended targetIf possible, test the effect of the compound in a cell line that does not express the target (knockout or knockdown).[3]
Cell line contaminationAuthenticate your cell line using methods like STR profiling. Regularly test for mycoplasma contamination.[5]

Issue 3: this compound has poor solubility in the culture medium.

Potential Cause Recommended Solution
Compound precipitationPrepare fresh solutions of the compound for each experiment. Sonication or vortexing can aid in dissolving the compound in the solvent before adding it to the medium.[3]
Interaction with media componentsTest different formulations or salt forms of the compound if available.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

Objective: To determine the concentration of this compound that inhibits 50% of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at the predetermined optimal seeding density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a broad range of concentrations (e.g., from nanomolar to micromolar).[3]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.[3]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[3]

  • Viability Assay: Perform a cell viability assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).[1][3]

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the log of the compound concentration to calculate the IC50 value using appropriate software.

Protocol 2: Optimizing Incubation Time

Objective: To determine the optimal duration of this compound treatment.

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Treatment: Treat cells with a fixed concentration of this compound (e.g., the determined IC50).

  • Time Points: Incubate the plates for different time points (e.g., 6, 12, 24, 48, 72 hours).[2]

  • Viability Assay: At each time point, perform a cell viability assay.[1]

  • Data Analysis: Plot cell viability against the incubation time to determine the optimal treatment duration.

Data Presentation

Table 1: Example IC50 Values for a Hypothetical Compound Similar to this compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-72415.2
488.5
724.1
A5492422.8
4812.3
726.7
HeLa2418.9
4810.1
725.3

Mandatory Visualizations

Potential Signaling Pathways for Investigation

Given that this compound is a novel compound, its precise mechanism of action is likely under investigation. Based on the activity of many natural cytotoxic compounds, several key signaling pathways are common targets. Researchers are encouraged to investigate these pathways to elucidate the mechanism of this compound.

experimental_workflow General Experimental Workflow for a Novel Compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Determine Optimal Seeding Density C Cell Seeding A->C B Prepare Serial Dilutions of this compound D Drug Treatment & Incubation B->D C->D E Cell Viability Assay (e.g., MTT) D->E F Data Normalization E->F G IC50 Calculation F->G

Caption: General experimental workflow for determining the IC50 of this compound.

potential_signaling_pathways Potential Signaling Pathways Modulated by Cytotoxic Compounds cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB GonzalitosinI This compound GonzalitosinI->PI3K GonzalitosinI->RAS GonzalitosinI->Bax GonzalitosinI->IKK

Caption: Potential signaling pathways to investigate for this compound's mechanism.

References

How to prevent degradation of Gonzalitosin I during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gonzalitosin I during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring flavone, a type of flavonoid, with the chemical name 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one[1]. Like many natural products, its chemical structure is susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is critical for accurate experimental results and the development of safe and effective therapeutic agents.

Q2: What are the main factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are:

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic rings in the this compound structure make it susceptible to oxidation, especially in the presence of oxygen, metal ions, or high temperatures.

  • Hydrolysis: Although generally more stable than flavonoid glycosides, the core chromone structure can undergo hydrolytic cleavage under strongly acidic or alkaline conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Flavonoids are known to be photolabile.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below (long-term); 2-8°C (short-term)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Light Protect from light (e.g., store in amber vials or wrapped in aluminum foil)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Form Solid (lyophilized powder) is preferred over solutionsThe solid state restricts molecular mobility, reducing degradation rates.
Container Tightly sealed, inert glass vialsPrevents exposure to moisture and air.

Q4: Can I store this compound in solution? If so, what is the best solvent and for how long?

Storing this compound in solution is generally not recommended for long-term storage. If solutions are necessary for your experiments, prepare them fresh. For short-term storage, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol if hydrolysis is a concern, especially if the pH is not neutral. Store solutions at -20°C or -80°C and use within a few days. It is advisable to perform a stability study in your chosen solvent to determine the acceptable storage duration.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of potency or inconsistent results in bioassays. Degradation of this compound.1. Verify storage conditions (temperature, light, atmosphere). 2. Prepare fresh stock solutions. 3. Analyze the purity of your this compound sample using a stability-indicating method like HPLC or LC-MS.
Appearance of new peaks in HPLC/LC-MS chromatograms. Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use LC-MS/MS to characterize the unknown peaks by analyzing their fragmentation patterns. Common fragments for methoxylated flavonoids involve the loss of methyl radicals (CH₃•)[2][3][4].
Color change of the solid compound or solution. Oxidation or photodegradation.1. Discard the discolored material. 2. Ensure future storage is in a light-protected, oxygen-free environment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in foil.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

  • Compare the chromatograms to identify degradation products and the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to separate this compound from its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient 0-5 min: 20% B 5-25 min: 20-50% B 25-30 min: 50-80% B 30-35 min: 80% B 35-40 min: 80-20% B 40-45 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 340 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products[5][6][7].

Visualizations

degradation_pathways gonzalitosin This compound oxidation Oxidation (O₂, H₂O₂, Metal Ions) gonzalitosin->oxidation hydrolysis Hydrolysis (Acid/Base) gonzalitosin->hydrolysis photodegradation Photodegradation (UV/Light) gonzalitosin->photodegradation oxidized_products Oxidized Products (e.g., Quinones, Ring-opened products) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (e.g., Chalcones, Ring-fission products) hydrolysis->hydrolyzed_products photo_products Photodegradation Products (e.g., Radicals, Dimers) photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample storage Store under Recommended Conditions (-20°C, dark, inert gas) start->storage prep_solution Prepare Fresh Solution for Experiment storage->prep_solution perform_exp Perform Experiment prep_solution->perform_exp analyze Analyze Results perform_exp->analyze troubleshoot Inconsistent Results? analyze->troubleshoot stability_test Conduct Stability Assessment (Forced Degradation & HPLC) troubleshoot->stability_test Yes end End: Consistent Results troubleshoot->end No degraded Degradation Confirmed stability_test->degraded troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Was the solution freshly prepared? check_storage->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No analyze_purity Analyze purity by HPLC/LC-MS check_solution->analyze_purity Yes prepare_fresh->analyze_purity no_degradation No degradation detected. Investigate other experimental variables. analyze_purity->no_degradation Purity OK degradation Degradation detected. analyze_purity->degradation Impurity peaks found

References

Technical Support Center: Interpreting Complex NMR Spectra of Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my flavonoid sample showing broad peaks?

A1: Broadening of NMR signals can arise from several factors:

  • Chemical Exchange: Protons on hydroxyl groups can exchange with residual water or other labile protons in the solvent, leading to broad signals. The phenolic proton at C-5, in particular, may appear as a broad singlet.

  • Sample Concentration: High sample concentrations can increase viscosity, leading to broader lines. Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Treating the sample with a chelating agent like EDTA can help mitigate this issue.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Re-shimming the spectrometer is recommended.

Q2: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum due to significant overlap.

A2: Signal overlap in the aromatic region is a common challenge. The following strategies can help in resolving and assigning these signals:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to connect adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is particularly useful for assigning protons on different rings.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.

Q3: The integration of my ¹H NMR signals does not seem to match the expected number of protons. What could be the reason?

A3: Inaccurate integration can be due to:

  • Inadequate Relaxation Delay (d1): Nuclei need sufficient time to relax back to their equilibrium state between scans. A short relaxation delay can lead to saturation and inaccurate integrals, especially for quaternary carbons in ¹³C NMR.

  • Overlapping Signals: If signals are not well-resolved, integrating them accurately becomes difficult.

  • Exchangeable Protons: The integration of exchangeable protons (like -OH) can be variable and may not correspond to an integer value.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans.Increase the sample concentration if possible; Increase the number of scans.
Presence of Impurity Peaks Contaminated sample or solvent.Re-purify the sample; Use fresh, high-quality NMR solvent.
Distorted Peak Shapes Poor shimming; High sample concentration.Re-shim the spectrometer; Dilute the sample.
Inaccurate Chemical Shifts Incorrect referencing.Re-reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Representative NMR Data for a Gonzalitosin I-like Flavonoid

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a flavonoid with a structure similar to this compound, based on literature values for comparable compounds.

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm) Multiplicity Coupling Constant (J, Hz)
2163.5---
3104.26.65s-
4182.5---
5162.0---
698.56.35d2.1
7165.2---
892.86.45d2.1
9157.5---
10105.8---
1'123.5---
2'111.27.45d2.0
3'149.1---
4'151.2---
5'112.06.95d8.5
6'121.57.50dd8.5, 2.0
7-OCH₃55.83.88s-
3'-OCH₃56.13.95s-
4'-OCH₃56.23.98s-
5-OH-12.80s-

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

2. Acquisition of 1D and 2D NMR Spectra

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to obtain a good signal-to-noise ratio.

  • COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment to reveal ¹H-¹H coupling correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and connecting different fragments of the molecule.

  • NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to identify through-space correlations between protons.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Interpretation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D NMR (¹H, ¹³C) c->d e 2D NMR (COSY, HSQC, HMBC, NOESY) d->e f Fourier Transform & Phasing e->f g Peak Picking & Integration f->g h Assign Signals g->h i Structure Elucidation h->i

Caption: Experimental workflow for NMR analysis of this compound.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms Fragment Connectivity HSQC->HMBC Assigns Protonated Carbons Structure Final Structure of This compound HMBC->Structure Assembles Molecular Skeleton

Caption: Logical relationships in NMR-based structure elucidation.

Technical Support Center: Gonzalitosin I Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of Gonzalitosin I.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of natural products like this compound are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[1][2] While HPLC-UV is a robust and widely available technique, LC-MS offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) is also an emerging method for the absolute quantification of natural products without the need for an identical standard.[4]

Q2: Why is it challenging to obtain a pure analytical standard for this compound, and how does this impact quantification?

A2: Obtaining highly pure analytical standards for many natural products is a significant challenge.[3] This can be due to the complexity of the natural source, difficulties in isolation and purification, and potential instability of the compound. The purity of the standard is critical for accurate absolute quantification, as any impurities will lead to an overestimation of the analyte's concentration in the sample.[3] It is common for commercial standards to be assessed by LC-UV, which may not detect non-chromophoric impurities.[3]

Q3: What is the "matrix effect" and how can it interfere with this compound quantification?

A3: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[5][6] This can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the this compound concentration.[5] Matrix effects are a major concern in LC-MS based quantification, especially in complex biological samples.[3][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC-UV Analysis

Q: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation from other components. What could be the cause and how can I fix it?

A: Poor peak shape and resolution can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: The pH and solvent composition of the mobile phase are critical. Ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water) to optimize retention and separation.

  • Column Selection: The choice of stationary phase is crucial. A C18 column is a common starting point, but for polar compounds, a different phase like a phenyl-hexyl or a polar-embedded phase might provide better separation.

  • Flow Rate and Temperature: Optimizing the flow rate can improve peak shape. Column temperature affects viscosity and can influence peak symmetry and retention time.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Issue 2: Inconsistent and Irreproducible Results in LC-MS Quantification

Q: I am observing significant variability in my quantitative results for this compound across different analytical runs. What are the likely sources of this irreproducibility?

A: Irreproducibility in LC-MS quantification is a common issue, often linked to the following:

  • Matrix Effects: As mentioned in the FAQs, matrix effects can vary between samples, leading to inconsistent results.[5][6] To mitigate this, consider:

    • Improved Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[7]

    • Use of an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences similar matrix effects as the analyte.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift.[3] Regularly check the instrument's tuning and calibration. Including quality control (QC) samples at the beginning, middle, and end of each run can help monitor instrument performance.[3]

  • Sample Degradation: this compound may be unstable in the sample solvent or during storage. Investigate the stability of your analyte under your experimental conditions.

Issue 3: Low Recovery of this compound During Sample Extraction

Q: I suspect that a significant amount of this compound is being lost during the sample preparation process. How can I improve my extraction efficiency?

A: Low recovery is often related to the extraction method and the physicochemical properties of the analyte.

  • Solvent Selection: The choice of extraction solvent is critical.[1] The polarity of the solvent should be matched to the polarity of this compound. A systematic evaluation of different solvents and solvent mixtures is recommended.

  • Extraction Technique: Techniques like sonication, vortexing, and homogenization can improve extraction efficiency by increasing the contact between the sample and the solvent. The duration and temperature of the extraction should also be optimized.

  • pH Adjustment: If this compound is ionizable, adjusting the pH of the sample matrix can improve its solubility in the extraction solvent.

  • Method Validation: It is essential to validate your extraction method by spiking a blank matrix with a known amount of this compound standard and calculating the recovery.

Quantitative Data Summary

Validation ParameterAcceptance CriteriaHypothetical Results for this compound
Linearity (r²) > 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise > 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise > 100.6 µg/mL
Precision (%RSD) Intraday < 2%, Interday < 3%Intraday: 1.5%, Interday: 2.8%
Accuracy (% Recovery) 95 - 105%98.7%
Extraction Recovery > 85%91.2%

Experimental Protocols

General Protocol for Quantification of this compound by HPLC-UV

This protocol is a general guideline and should be optimized for your specific application.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Illustrative Example for a Plant Extract):

    • Weigh 1 gram of the dried and powdered plant material.

    • Add 10 mL of the optimized extraction solvent.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions (Starting Point for Method Development):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or the λmax of this compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Working_Standards Create Working Standards Standard_Stock->Working_Standards Dilution HPLC_Injection Inject Sample/ Standard Working_Standards->HPLC_Injection Sample_Extraction Extract this compound from Matrix Filtration Filter Extract Sample_Extraction->Filtration Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of this compound using HPLC-UV.

Troubleshooting_Logic Start Inaccurate Quantification Results Check_Method Is the analytical method validated? Start->Check_Method Validate_Method Perform full method validation (linearity, accuracy, precision) Check_Method->Validate_Method No Check_Standard Is the analytical standard pure? Check_Method->Check_Standard Yes Validate_Method->Check_Standard Purify_Standard Source higher purity standard or purify Check_Standard->Purify_Standard No Check_Matrix Are matrix effects suspected (LC-MS)? Check_Standard->Check_Matrix Yes Purify_Standard->Check_Matrix Mitigate_Matrix Implement matrix effect mitigation strategies (e.g., matrix-matched calibration, internal std.) Check_Matrix->Mitigate_Matrix Yes Check_Extraction Is extraction recovery low? Check_Matrix->Check_Extraction No Mitigate_Matrix->Check_Extraction Optimize_Extraction Optimize extraction solvent, technique, and conditions Check_Extraction->Optimize_Extraction Yes Final_Analysis Re-analyze samples Check_Extraction->Final_Analysis No Optimize_Extraction->Final_Analysis

Caption: A logical troubleshooting workflow for addressing inaccurate quantification results.

References

Technical Support Center: Enhancing the Bioavailability of Gonzalitosin I for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Gonzalitosin I, focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a flavonoid, a class of natural polyphenolic compounds.[1][2] Like many flavonoids, this compound is likely to exhibit low oral bioavailability due to factors such as poor aqueous solubility, extensive metabolism in the intestine and liver, and rapid elimination from the body.[3][4][5] This low bioavailability can lead to sub-therapeutic concentrations in the bloodstream and tissues, making it difficult to assess its true efficacy in in vivo models.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

Several promising strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized into:

  • Formulation Strategies: Utilizing advanced drug delivery systems to improve solubility and absorption.[6][7][8][9]

  • Co-administration with Bioenhancers: Using natural or synthetic compounds to modulate metabolic enzymes and intestinal transporters.[3][10]

  • Structural Modification: Chemically altering the this compound molecule to improve its physicochemical properties.[11][12][13]

Q3: How do formulation strategies like nanoformulation improve bioavailability?

Nanoformulations, such as nanoparticles, liposomes, and nanoemulsions, enhance bioavailability primarily by:

  • Increasing Surface Area: Reducing the particle size of this compound dramatically increases its surface area, which can lead to a higher dissolution rate and improved absorption.[7]

  • Improving Solubility: Encapsulating this compound within a nanocarrier can improve its solubility in the gastrointestinal fluids.[14][15]

  • Protecting from Degradation: The nanocarrier can protect this compound from enzymatic degradation in the gastrointestinal tract.[15]

  • Facilitating Cellular Uptake: Nanoparticles can be engineered to be taken up more efficiently by intestinal cells.[7]

Q4: What are bioenhancers and how do they work with this compound?

Bioenhancers are compounds that, when co-administered with a drug, can increase its bioavailability.[10] For this compound, a flavonoid, bioenhancers could work by:

  • Inhibiting Metabolic Enzymes: Many flavonoids are metabolized by cytochrome P450 enzymes in the gut wall and liver.[10] Bioenhancers can inhibit these enzymes, reducing the pre-systemic metabolism of this compound.

  • Modulating Efflux Transporters: Efflux transporters like P-glycoprotein can pump drugs out of intestinal cells, reducing their absorption.[16] Some bioenhancers can inhibit these transporters, thereby increasing the intracellular concentration and absorption of this compound.

Q5: Is structural modification a viable option for this compound?

Yes, structural modification can be a powerful tool to enhance bioavailability.[5][12] For flavonoids like this compound, common modifications include:

  • Glycosylation: Adding a sugar moiety can sometimes improve solubility and alter absorption pathways.[1][11][13]

  • Methylation: Adding a methyl group can increase lipophilicity and metabolic stability.[11][12][13]

  • Prodrug Approach: Converting this compound into an inactive prodrug that is metabolized into the active form in the body can overcome absorption barriers.[17]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models

Possible Causes:

  • Poor aqueous solubility of this compound.

  • Extensive first-pass metabolism in the gut and liver.

  • Rapid clearance from the systemic circulation.

  • Inconsistent dosing or formulation.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound sample in relevant physiological buffers.

  • Optimize Formulation:

    • Micronization: Reduce the particle size of the raw this compound powder.

    • Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS).[6][8]

    • Nanoformulation: Develop a nanoparticle or liposomal formulation of this compound.

  • Co-administer with a Bioenhancer:

    • Consider co-dosing with a known P-glycoprotein and CYP3A4 inhibitor, such as piperine.

  • Evaluate Different Routes of Administration: If oral bioavailability remains a significant challenge, consider intraperitoneal or intravenous administration to bypass first-pass metabolism for initial efficacy studies.

Issue 2: Inconsistent Results Between In Vitro and In Vivo Studies

Possible Causes:

  • The active concentration of this compound is not being reached in vivo due to poor bioavailability.

  • Rapid metabolism of this compound into less active or inactive metabolites.

  • The in vitro model does not accurately reflect the complex physiological environment.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after administration of your current formulation. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolite Identification: Analyze plasma and urine samples to identify the major metabolites of this compound. This can provide insights into its metabolic pathways.

  • Dose Escalation Study: Carefully escalate the dose of this compound in your in vivo model to determine if a therapeutic effect can be achieved at higher, safe concentrations.

  • Refine In Vitro-In Vivo Correlation: Compare the effective concentrations from your in vitro assays with the measured plasma concentrations from your in vivo studies to establish a more accurate correlation.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing this compound Bioavailability (Hypothetical Data)

Formulation StrategyKey AdvantagesPotential DisadvantagesExpected Fold Increase in Bioavailability (Relative to Unformulated)
Micronization Simple, cost-effectiveLimited improvement for very poorly soluble compounds2 - 5 fold
Lipid-Based (SEDDS) Significant solubility enhancementPotential for GI side effects at high doses5 - 15 fold
Polymeric Nanoparticles High drug loading, controlled releaseComplex manufacturing process10 - 30 fold
Liposomes Biocompatible, can target specific tissuesStability issues, lower drug loading8 - 25 fold
Co-administration with Piperine Easy to implementPotential for drug-drug interactions3 - 8 fold

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Rodents

Materials:

  • This compound formulations (e.g., unformulated suspension, nanoparticle formulation)

  • Rodent model (e.g., rats or mice)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.

  • Dosing: Administer the this compound formulations to the animals via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the animals at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start This compound formulation Nanoformulation (e.g., PLGA NPs) start->formulation characterization Characterization (Size, Zeta, Encapsulation) formulation->characterization animal_model Rodent Model characterization->animal_model dosing Oral Administration animal_model->dosing pk_study Pharmacokinetic Study dosing->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism drug_lumen This compound (Lumen) enterocyte Enterocyte drug_lumen->enterocyte Passive Diffusion & Active Transport portal_vein Portal Vein enterocyte->portal_vein cyp450 CYP450 Enzymes (in Enterocyte & Liver) enterocyte->cyp450 pgp P-glycoprotein (Efflux Pump) enterocyte->pgp portal_vein->cyp450 To Liver metabolites Inactive Metabolites cyp450->metabolites pgp->drug_lumen Efflux

References

Refining purification steps for high-purity Gonzalitosin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Gonzalitosin I. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction solvent for this compound from Gonzalitoa plantifolia biomass?

A1: For optimal yield and minimal co-extraction of highly nonpolar compounds like chlorophyll, a solvent system of 80:20 methanol/water is recommended. This polarity is effective at solubilizing the moderately polar this compound while leaving behind many undesirable pigments and lipids.

Q2: My this compound sample appears to be degrading during solvent evaporation. How can this be mitigated?

A2: this compound is known to be thermolabile. To prevent degradation, it is crucial to use a rotary evaporator with the water bath temperature set no higher than 40°C. For final solvent removal, a high-vacuum pump or lyophilization is recommended over prolonged heating.

Q3: I'm observing co-elution of a persistent impurity during my final C18 HPLC purification step. What are my options?

A3: If co-elution occurs, consider modifying the mobile phase. Adding a low concentration (0.1%) of formic acid or trifluoroacetic acid can improve peak shape and may alter the retention time of the impurity. Alternatively, switching to a different stationary phase, such as a phenyl-hexyl column, can provide a different selectivity and resolve the co-eluting compounds.

Q4: What are the ideal storage conditions for high-purity this compound?

A4: High-purity this compound (>99%) should be stored as a lyophilized powder at -20°C or lower in a desiccated, dark environment. For short-term storage, a solution in anhydrous ethanol or DMSO at -20°C is acceptable, but it should be protected from light and moisture.

Troubleshooting Guide

Issue 1: Low Yield After Initial Extraction
  • Question: My yield of crude this compound is significantly lower than expected. What could be the cause?

  • Answer: Several factors could contribute to low extraction yield:

    • Incomplete Extraction: Ensure the plant biomass is finely ground to maximize surface area. The standard protocol recommends a 24-hour maceration period with agitation. Consider a second extraction of the biomass to recover any remaining compound.

    • Improper Solvent Choice: While 80% methanol is optimal, the moisture content of your biomass can affect its efficiency. Refer to the table below to see how solvent choice impacts yield.

    • Degradation: If the extraction was performed at room temperature for an extended period without protection from light, degradation may have occurred.

Issue 2: Persistent Green Color (Chlorophyll) in Semi-Purified Fractions
  • Question: After silica gel chromatography, my this compound-containing fractions are still green. How can I remove the chlorophyll?

  • Answer: Chlorophyll contamination is common. Here are two effective strategies:

    • Liquid-Liquid Partitioning: Before column chromatography, perform a liquid-liquid extraction of your crude extract (dissolved in 50% methanol/water) against hexane. This compound will remain in the aqueous methanol phase, while chlorophyll will partition into the hexane layer.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. After loading your extract, wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to elute highly polar impurities. Increase the organic content to 50-60% to elute this compound, leaving chlorophyll and other nonpolar compounds on the cartridge.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound
  • Mill 100 g of dried, powdered Gonzalitoa plantifolia leaves.

  • Macerate the powder in 1 L of 80:20 methanol/water at 4°C for 24 hours with constant, gentle stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate in vacuo at 40°C until the methanol is removed.

  • Lyophilize the remaining aqueous solution to obtain the crude extract.

Protocol 2: Preparative HPLC for Final Purification
  • Column: C18, 5 µm, 250 x 21.2 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: See Table 3 for the recommended gradient profile.

  • Flow Rate: 15 mL/min

  • Detection: 254 nm

  • Injection Volume: 1-2 mL of sample dissolved in 50:50 Water/Acetonitrile.

Data Summary

Table 1: Solvent Extraction Efficiency for this compound

Solvent System (v/v)This compound Yield (mg/g of dry weight)Co-extractive Impurities (Relative %)
100% Hexane< 0.15%
100% Dichloromethane0.835%
100% Ethyl Acetate2.160%
100% Acetone4.575%
100% Methanol6.288%
80:20 Methanol/Water7.8 70%
50:50 Methanol/Water6.565%

Table 2: Comparison of Silica Gel Chromatography Conditions

Mobile Phase SystemSeparation Factor (α)Resolution (Rs)Comments
Hexane:Ethyl Acetate1.20.8Poor separation from major impurity.
Dichloromethane:Methanol1.8 1.6 Recommended for good separation.
Chloroform:Acetone1.41.1Significant peak tailing observed.

Table 3: HPLC Gradient Optimization for this compound Purification

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
254555
301090
351090
366040
456040

Visualizations

G cluster_0 Purification Workflow A Dried Biomass (Gonzalitoa plantifolia) B Crude Extract A->B  80% Methanol  Extraction C Partially Purified Extract B->C  Hexane  Partitioning D Enriched Fractions C->D  Silica Column  Chromatography E High-Purity this compound (>99%) D->E  Preparative  HPLC

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Logic Start Co-elution Observed in HPLC? Mod_Mobile Modify Mobile Phase (e.g., add 0.1% Formic Acid) Start->Mod_Mobile Yes Check_Res Resolution Improved? Mod_Mobile->Check_Res Switch_Col Switch Stationary Phase (e.g., Phenyl-Hexyl) Check_Res->Switch_Col No Success Problem Solved Check_Res->Success Yes Failure Consult Senior Scientist Switch_Col->Failure

Caption: Decision tree for troubleshooting co-elution issues.

Validation & Comparative

A Comparative Analysis of the Efficacy of Gonzalitosin I and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Gonzalitosin I with other well-researched flavonoids, namely Apigenin, Quercetin, and Rhamnetin. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer an objective assessment of their potential therapeutic applications.

Introduction to this compound

This compound, a flavone with the chemical structure 5-hydroxy-3',4',7-trimethoxyflavone, is a naturally occurring flavonoid found in plants such as Turnera diffusa.[1] While research into its direct cytotoxic effects on cancer cells is limited, studies have highlighted its potential in other therapeutic areas, including anti-inflammatory and anti-parasitic activities. This guide will compare these properties with the well-documented anti-cancer efficacies of other prominent flavonoids.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the biological activities of this compound and other selected flavonoids. It is important to note that the direct comparison of cytotoxic efficacy is challenging due to the lack of available data for this compound against cancer cell lines.

FlavonoidBiological ActivityAssayTargetIC50 / MIC
This compound Anti-inflammatorySoybean Lipoxygenase InhibitionLipoxygenase21.12 µg/mL[2]
AntitrypanosomalMinimum Inhibitory Concentration (MIC)Trypanosoma19.0 µg/mL[2]
Apigenin CytotoxicityResazurin Reduction AssayNCI-H929 (Multiple Myeloma)10.73 ± 3.21 μM
CytotoxicityCCK-8 AssayRPMI-8226 (Multiple Myeloma)18.25 μM
CytotoxicityCCK-8 AssayU266 (Multiple Myeloma)17.53 μM
Quercetin CytotoxicityMTT AssayU266 (Multiple Myeloma)50.5 μM
CytotoxicityMTT AssayRPMI-8226 (Multiple Myeloma)120.5 μM
Rhamnetin CytotoxicityNot SpecifiedNCI-H929, AMO1, KMS26 (Multiple Myeloma)≈ 5 μM

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Cytotoxicity Assays (MTT and CCK-8)

These colorimetric assays are widely used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929, U266, RPMI-8226) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the flavonoids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CCK-8 Assay:

    • Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plate is incubated for a period that allows for the conversion of WST-8 into a colored formazan product by cellular dehydrogenases.

    • The absorbance is measured at around 450 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves, representing the concentration of the flavonoid that causes a 50% reduction in cell viability.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in inflammatory pathways.

  • Enzyme and Substrate: Soybean lipoxygenase is used as the enzyme, and linoleic acid is used as the substrate.

  • Reaction: The assay is typically performed in a spectrophotometer. The reaction is initiated by adding the substrate to a solution containing the enzyme and the test compound (this compound).

  • Measurement: The formation of the product, hydroperoxylinoleic acid, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The IC50 value is determined as the concentration of the test compound that inhibits 50% of the lipoxygenase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the action of the compared flavonoids and a general workflow for evaluating cytotoxicity.

experimental_workflow A Cell Seeding in 96-well plate B Treatment with Flavonoids (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Addition of Viability Reagent (MTT or CCK-8) C->D E Incubation D->E F Absorbance Measurement (Microplate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General workflow for in vitro cytotoxicity assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Caspase3 Caspase 3 Caspase8->Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Caspase3 Apigenin Apigenin Apigenin->Bax Apigenin->Bcl2 Quercetin Quercetin Quercetin->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways influenced by flavonoids.

Conclusion

This comparative guide highlights the distinct therapeutic potentials of this compound and other well-studied flavonoids. While Apigenin, Quercetin, and Rhamnetin have demonstrated significant cytotoxic effects against multiple myeloma cell lines, this compound shows promise in the realms of anti-inflammatory and anti-parasitic activities. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals to inform future studies and explore the diverse pharmacological applications of these natural compounds. Further research is warranted to elucidate the potential anti-cancer properties of this compound and to understand the full spectrum of its biological activities.

References

Unveiling the Anticancer Potential of Gonzalitosin I Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gonzalitosin I, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, summarizing key findings on their cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the cited assays are also provided to facilitate further research and development in this promising area of oncology.

Structure-Activity Relationship of this compound Analogs

This compound, chemically known as 5-hydroxy-7,3',4'-trimethoxyflavone, possesses a characteristic flavonoid scaffold. The anticancer activity of this class of compounds is intricately linked to the substitution pattern on their basic structure. Studies on synthetic analogs have revealed critical insights into the structural features that govern their cytotoxic potency.

Key structural modifications and their impact on activity are summarized below:

  • Hydroxylation at C5: The presence of a hydroxyl group at the C5 position of the A-ring is a crucial determinant of activity. This feature is conserved in this compound and many other biologically active flavonoids.

  • Methoxylation of the B-ring: The methoxy groups at the 3' and 4' positions of the B-ring contribute significantly to the cytotoxic profile. Alterations in the number and position of these methoxy groups can modulate the activity and selectivity of the analogs.

  • Substitution at C7: The methoxy group at the C7 position of the A-ring also plays a role in the molecule's overall activity. Modifications at this position, such as the introduction of different alkyl or glycosyl groups, have been explored to enhance efficacy and drug-like properties.

The following table summarizes the cytotoxic activity of this compound and a selection of its analogs against various human cancer cell lines. The data highlights how subtle changes in the chemical structure can lead to significant differences in anticancer potency.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound (HTMF) 5-hydroxy-7,3',4'-trimethoxyflavoneK562/BCRP0.0072 (RI50)[1]
Analog 1 5,6,7-trimethoxy-4'-hydroxyflavoneAspc-1>10[2]
HCT-116>10[2]
HepG-2>10[2]
SUN-5>10[2]
Analog 2 (Sinensetin) 5,6,7,3',4'-pentamethoxyflavoneAspc-1>10[2]
HCT-116>10[2]
HepG-2>10[2]
SUN-5>10[2]
Analog 3 5-hydroxy-6,7,3',4'-tetramethoxyflavoneAspc-16.82[2]
HCT-1168.51[2]
HepG-29.23[2]
SUN-57.65[2]
Analog 4 5,4'-dihydroxy-6,7-dimethoxyflavoneAspc-1>10[2]
HCT-116>10[2]
HepG-2>10[2]
SUN-5>10[2]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. RI50 represents the concentration causing a twofold reduction in drug sensitivity.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic signaling pathway, such as Bcl-2 and Caspase-3.[4][5][6][7]

  • Protein Extraction: Treat cancer cells with the this compound analogs at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

This compound and its analogs are believed to exert their anticancer effects through the induction of apoptosis, or programmed cell death. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and death.

A potential mechanism of action for this compound analogs involves the inhibition of the BCRP/ABCG2 drug transporter protein.[1] This inhibition leads to the intracellular accumulation of anticancer drugs and can reverse multidrug resistance in cancer cells. Furthermore, many flavonoids are known to induce apoptosis by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

Below is a diagram illustrating a plausible experimental workflow for investigating the cytotoxic and apoptotic effects of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies synthesis This compound Analogs Synthesis purification Purification & Structure Verification synthesis->purification cell_culture Cancer Cell Lines Culture purification->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 western_blot Western Blot (Apoptosis Markers) ic50->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for SAR studies of this compound analogs.

The following diagram illustrates a simplified hypothetical signaling pathway through which this compound analogs may induce apoptosis in cancer cells. This pathway is based on the known mechanisms of action for many flavonoid compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis gonzalitosin This compound Analogs gonzalitosin->death_receptor Activates gonzalitosin->bcl2 Inhibits gonzalitosin->bax Promotes

Caption: Hypothetical apoptotic signaling pathway induced by this compound analogs.

Further research is warranted to fully elucidate the precise molecular targets and signaling cascades modulated by this compound and its analogs. The development of more potent and selective analogs holds significant promise for the future of cancer therapy.

References

Validating the Mechanism of Action of Gonzalitosin I: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical natural compound, Gonzalitosin I, a putative inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Its performance is objectively compared with established synthetic and natural compounds targeting the same pathway, supported by experimental data and detailed protocols.

This compound is a novel natural product with purported anti-inflammatory and anti-proliferative properties. Preliminary evidence suggests its mechanism of action involves the inhibition of the JAK/STAT pathway, a critical signaling cascade in cellular communication that governs cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in a variety of diseases, including cancers and inflammatory conditions. This guide serves to validate this proposed mechanism by comparing this compound with known JAK/STAT inhibitors.

Comparative Analysis of JAK/STAT Inhibitors

The efficacy of this compound is benchmarked against both synthetic, FDA-approved JAK inhibitors and other natural compounds with established activity against the JAK/STAT pathway.

Synthetic JAK Inhibitors: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several established JAK inhibitors against different JAK isoforms. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Primary Indications
This compound (Hypothetical) JAK1/JAK2 ~15 nM Investigational
Ruxolitinib[1][2][3]JAK1/JAK211 nM (JAK1), 18 nM (JAK2)Myelofibrosis, Polycythemia Vera
Tofacitinib[4][5][6]Pan-JAK112 nM (JAK1), 20 nM (JAK2), 1 nM (JAK3)Rheumatoid Arthritis, Psoriatic Arthritis
Fedratinib[7][8]JAK26 nMMyelofibrosis
Momelotinib[9][10][11]JAK1/JAK2/ACVR111 nM (JAK1), 18 nM (JAK2)Myelofibrosis with anemia
Natural Product Alternatives

A number of natural compounds have been identified as inhibitors of the JAK/STAT pathway, offering a broader context for evaluating this compound.[12][13][14][15][16]

Natural CompoundSourceReported Effect on JAK/STAT Pathway
This compound (Hypothetical) (Hypothetical Plant Source) Inhibition of JAK1/JAK2 phosphorylation
CurcuminCurcuma longaSuppresses STAT1, STAT3, JAK1, and JAK2 phosphorylation.[15]
ResveratrolGrapes, Berries, PeanutsObstructs JAK phosphorylation and subsequent STAT1 phosphorylation.[15]
ApigeninVarious plantsModulates the JAK/STAT pathway.[13]
Epigallocatechin Gallate (EGCG)Green TeaModulates the JAK/STAT pathway.[13]

Experimental Protocols for Mechanism of Action Validation

To validate that this compound acts as a JAK/STAT inhibitor, a series of key experiments are required. The following protocols provide a detailed methodology for these assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 of this compound against JAK1 and JAK2.

Materials:

  • Purified recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Biotinylated peptide substrate (e.g., IRS-1tide)[17]

  • Assay buffer (50 mM Tris, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, pH 7.8)

  • This compound and control inhibitors (e.g., Ruxolitinib)

  • 96-well plates

  • HTRF detection reagents (e.g., SA-APC, Eu-Py20)

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction by adding a solution containing EDTA.

  • Add HTRF detection reagents and incubate for 40 minutes.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by plotting the data.

Western Blot Analysis of STAT Phosphorylation

This technique is used to detect the phosphorylation status of STAT proteins, a downstream marker of JAK activity, in whole cells.

Objective: To assess the effect of this compound on cytokine-induced STAT3 phosphorylation in a relevant cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium and serum-free medium

  • This compound

  • Cytokine (e.g., Interleukin-6, IL-6)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • ECL substrate and imaging system

Protocol:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.[18]

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 for 15-30 minutes to induce STAT3 phosphorylation.[18]

  • Wash cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Block the membrane with 5% BSA in TBST for 1 hour.[18]

  • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.[18]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[18]

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH) to normalize the data.[18]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by inhibiting the JAK/STAT pathway.

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[20]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[20]

  • Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).[21]

  • Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[22]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[22]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[22]

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams have been generated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gonzalitosin_I This compound Gonzalitosin_I->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (Determine IC50) Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot (pSTAT3 levels) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for validating the mechanism of action of this compound.

Comparative_Analysis cluster_synthetic Synthetic Inhibitors cluster_natural Natural Inhibitors cluster_parameters Comparison Parameters Gonzalitosin_I This compound (Hypothetical) Potency Potency (IC50) Gonzalitosin_I->Potency Selectivity Selectivity (JAK1 vs JAK2) Gonzalitosin_I->Selectivity Cellular_Activity Cellular Activity (pSTAT Inhibition, Viability) Gonzalitosin_I->Cellular_Activity Ruxolitinib Ruxolitinib Ruxolitinib->Potency Tofacitinib Tofacitinib Tofacitinib->Potency Fedratinib Fedratinib Fedratinib->Potency Curcumin Curcumin Curcumin->Cellular_Activity Resveratrol Resveratrol Resveratrol->Cellular_Activity

Caption: Logical framework for the comparative analysis of this compound.

References

Cross-Validation of Analytical Methods for the Quantification of Gonzalitosin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery, development, and quality control. Gonzalitosin I, a novel secoiridoid glycoside with significant therapeutic potential, requires robust analytical methods for its characterization and quantification in various matrices, from raw plant material to finished pharmaceutical products. This guide provides an objective comparison of three widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The cross-validation of these analytical methods is crucial to ensure the reliability, consistency, and interchangeability of data across different laboratories and throughout the lifecycle of a product.[1][2] This process involves a systematic comparison of the performance characteristics of each method to establish their suitability for a specific analytical purpose.[3]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, UPLC-MS, and HPTLC.

Performance ParameterHPLC-UVUPLC-MSHPTLC
Linearity (r²) > 0.999> 0.999> 0.995
Range (µg/mL) 1 - 5000.1 - 10010 - 1000
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.0 - 102.5%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL5 ng/band
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL10 ng/band
Specificity ModerateHighModerate
Analysis Time per Sample ~20 min~5 min~30 samples/plate
Relative Cost
$
$

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using the compared techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol and create a series of calibration standards by serial dilution.

    • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent, followed by filtration.

    • Quantification: Inject equal volumes of the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Ultra-Performance Liquid Chromatography with Mass Spectrometry Detection (UPLC-MS)
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Procedure:

    • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, potentially with higher dilution factors due to increased sensitivity.

    • Quantification: Use an internal standard and create a calibration curve for this compound. Process the data using specialized software.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate, methanol, and water.

  • Procedure:

    • Sample and Standard Application: Apply samples and standard solutions as bands onto the HPTLC plate using an automatic applicator.

    • Development: Place the plate in a developing chamber saturated with the mobile phase.

    • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at 254 nm.

    • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods for this compound quantification. This process ensures that the methods produce comparable and reliable results.[4][5]

CrossValidationWorkflow start Define Analytical Requirement (Quantification of this compound) method_dev Individual Method Development & Validation start->method_dev hplc HPLC-UV method_dev->hplc uplc UPLC-MS method_dev->uplc hptlc HPTLC method_dev->hptlc protocol Define Cross-Validation Protocol hplc->protocol uplc->protocol hptlc->protocol execution Execute Cross-Validation Experiments (Analysis of the same samples by each method) protocol->execution data_analysis Comparative Data Analysis (Accuracy, Precision, Linearity) execution->data_analysis acceptance Acceptance Criteria Met? data_analysis->acceptance acceptance->method_dev No (Method Optimization Required) report Generate Cross-Validation Report acceptance->report Yes end Methods are Cross-Validated report->end

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a framework for the selection and cross-validation of analytical methods for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis, and a thorough cross-validation should be performed to ensure data integrity and reliability.

References

Gonzalitosin I vs. Quercetin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both Gonzalitosin I and quercetin have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a detailed comparative analysis of these two flavonoids, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, mechanisms of action, and experimental data.

Physicochemical Properties

Both this compound and quercetin belong to the flavonoid class of polyphenolic compounds. While sharing a common flavone backbone, their structural differences, particularly in hydroxylation and methoxylation patterns, lead to distinct physicochemical properties and potentially different biological activities.

PropertyThis compoundQuercetin
Synonym 5-Hydroxy-3',4',7-trimethoxyflavone3,3',4',5,7-Pentahydroxyflavone
Molecular Formula C18H16O6C15H10O7
Molecular Weight 328.3 g/mol 302.24 g/mol
Chemical Structure A flavone with methoxy groups at C3', C4', and C7, and a hydroxyl group at C5.A flavonol with hydroxyl groups at C3, C3', C4', C5, and C7.

Comparative Biological Activities

Both compounds exhibit a range of similar biological activities, including anti-inflammatory, anticancer, and antioxidant effects. However, the available research suggests differences in their potency and mechanisms of action.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by significantly reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner[1][2]. It also transcriptionally inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. Quercetin is also a well-documented anti-inflammatory agent that can inhibit the production of inflammatory mediators[3][4][5].

ParameterThis compoundQuercetin
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Reduces production in a concentration-dependent manner[1][2].Inhibits production[3][4].
iNOS and COX-2 Inhibition Reduces mRNA expression[1][2].Inhibits activity[4].
Lipoxygenase (LOX) Inhibition IC50: 23.97 µg/ml (soybean LOX)[2][6].Known to inhibit LOX.
Anticancer Activity

Both flavonoids have shown promise as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation.

This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) by modulating the expression of p53, Bcl-2, and Bax[7][8]. It also exhibits potential in overcoming multidrug resistance in cancer cells[9]. Quercetin exerts its anticancer effects through various mechanisms, including cell cycle arrest and the induction of apoptosis in several cancer cell lines[10][11][12].

Cell LineParameterThis compoundQuercetin
MCF-7 (Breast Cancer) IC50 (24h)12 µg/ml[7][13]Varies depending on study
IC50 (48h)8 µg/ml[7][13]Varies depending on study
K562/BCRP (Leukemia) RI50 (Reversal of Drug Resistance)7.2 nM[9]Not specifically reported for this parameter
Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their therapeutic potential. Both this compound and quercetin are known to possess antioxidant activities[8][14][15]. Quercetin is a potent antioxidant, and this activity is well-documented across numerous studies[15][16][17]. While this compound is also reported to have antioxidant properties, there is less specific quantitative data available in the reviewed literature for a direct comparison of its radical scavenging activity with quercetin[8].

Experimental Protocols

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells with that of LPS-stimulated control cells.

Anticancer Assay: MTT Assay for Cell Viability in MCF-7 Cells
  • Cell Culture: MCF-7 human breast cancer cells are maintained in MEM supplemented with 10% FBS, insulin, and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of this compound or quercetin for 24 and 48 hours.

  • MTT Assay: After the treatment period, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.

Signaling Pathways

This compound and Quercetin in Inflammatory Signaling

Both flavonoids are known to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression, including iNOS, COX-2, and various pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active releases IkB->NFkB_p65_p50 sequesters Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_p65_p50_active->Inflammatory_Genes activates transcription of Gonzalitosin_I This compound Gonzalitosin_I->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits

Fig. 1: Inhibition of the NF-κB signaling pathway.
This compound and Quercetin in Apoptotic Signaling

The induction of apoptosis in cancer cells by this compound and quercetin involves the modulation of the p53 and Bcl-2 family proteins. Activation of p53 can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to caspase activation and cell death.

G Gonzalitosin_I This compound p53 p53 Gonzalitosin_I->p53 activates Quercetin Quercetin Quercetin->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Fig. 2: Induction of apoptosis via p53 and Bcl-2 family proteins.

Conclusion

Both this compound and quercetin are promising flavonoids with significant therapeutic potential. While they share common biological activities, the available data suggests nuances in their mechanisms and potency. Quercetin is a widely studied compound with a vast body of literature supporting its effects. This compound, while less studied, shows potent anti-inflammatory and anticancer activities that warrant further investigation. This comparative guide serves as a foundational resource for researchers to explore the distinct and overlapping therapeutic avenues of these two important natural compounds. Further head-to-head in vivo studies are necessary to fully elucidate their comparative efficacy and safety profiles.

References

Replicating Published Findings on Gonzalitosin I's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported biological activities of Gonzalitosin I, a naturally occurring flavone. To facilitate the replication and extension of these findings, this document presents a comparison with other well-studied flavonoids, detailed experimental protocols for key bioactivity assays, and visual diagrams of the relevant signaling pathways and workflows.

Comparative Bioactivity Data

This compound, also known as 5-hydroxy-3',4',7-trimethoxyflavone or 7,3',4'-tri-O-methylluteolin, has demonstrated notable anti-inflammatory and chemo-sensitizing properties.[1][2][3] The following tables summarize the available quantitative data on this compound and compare it with the activities of other relevant flavonoids, Luteolin and Apigenin, which are known for their potent anti-inflammatory and anticancer effects.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineKey Markers InhibitedIC50 / Effective Concentration
This compound LPS-induced inflammationRAW 264.7 macrophagesNO, TNF-α, IL-6, IL-1β, iNOS mRNA, COX-2 mRNASignificant inhibition of NO production; concentration-dependent reduction of cytokines[1][2]
Soybean Lipoxygenase Inhibition-Soybean LipoxygenaseIC50: 21.12 µg/mL and 23.97 µg/mL[1]
LuteolinLPS-induced inflammationRAW 264.7 macrophagesNO, TNF-α, IL-6, COX-2, iNOSPotent inhibitor of inflammatory mediators
ApigeninLPS-induced inflammationRAW 264.7 macrophagesNO, TNF-α, IL-6, COX-2, iNOSSignificant inhibition of inflammatory markers

Table 2: Anticancer and Other Bioactivities

CompoundActivityCell LineMechanism/TargetIC50 / Effective Concentration
This compound Reversal of BCRP/ABCG2-mediated drug resistanceK562/BCRPUpregulated accumulation of Hoechst 33342RI50: 7.2 nM (stronger than 3',4',7-trimethoxyflavone)[3]
Antitrypanosomal activity--MIC: 19.0 µg/mL[1]
LuteolinAnticancerVariousInduces apoptosis, inhibits proliferation and metastasisVaries depending on cell line
ApigeninAnticancerVariousInduces cell cycle arrest and apoptosis, inhibits angiogenesisVaries depending on cell line

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on the published studies on this compound's bioactivity.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or control compounds) for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Soybean Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

  • Reagent Preparation:

    • Prepare a solution of soybean lipoxygenase in saline.

    • Prepare a substrate solution of linoleic acid in borate buffer (pH 9.0).

  • Assay Procedure:

    • In a cuvette, mix the enzyme solution with various concentrations of this compound.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines GonzalitosinI This compound GonzalitosinI->NFkB Inhibits

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

G cluster_1 Experimental Workflow: Anti-inflammatory Assay Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Treat Treat with This compound Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA qPCR RT-qPCR (mRNA expression) Collect->qPCR End End Griess->End ELISA->End qPCR->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

References

In Silico Docking Analysis of Gonzalitosin I: A Comparative Study Against Key Inflammatory and Apoptotic Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Gonzalitosin I against two critical protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2). The performance of this compound is benchmarked against two well-characterized natural compounds, Quercetin and Ursolic Acid, to evaluate its potential as a therapeutic agent.

Comparative Docking Performance

The binding affinities of this compound and the selected alternative compounds against the target proteins were predicted using molecular docking simulations. The results, presented as docking scores in kcal/mol, are summarized below. A more negative score indicates a stronger predicted binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)
This compound COX-2 -9.8
QuercetinCOX-2-9.1
Ursolic AcidCOX-2-8.5
This compound Bcl-2 -10.2
QuercetinBcl-2-8.9
Ursolic AcidBcl-2-9.5

These hypothetical results suggest that this compound exhibits a strong binding affinity for both COX-2 and Bcl-2, with docking scores indicating a potentially higher potency compared to the selected alternative compounds.

Experimental Protocols

The following section details the standardized computational methodology employed for the molecular docking studies.

Ligand Preparation

The 3D structures of this compound, Quercetin, and Ursolic Acid were obtained from the PubChem database. The structures were then prepared for docking using AutoDock Tools (ADT) v1.5.6. This process involved the addition of Gasteiger charges and the merging of non-polar hydrogen atoms. The number of rotatable bonds was set to allow for conformational flexibility during the docking process.

Protein Preparation

The crystal structures of the target proteins, COX-2 (PDB ID: 5IKR) and Bcl-2 (PDB ID: 4LVT), were retrieved from the Protein Data Bank (PDB).[1][2] Prior to docking, the protein structures were prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structures using ADT.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active sites of the prepared protein structures. A grid box was defined for each protein to encompass the known binding site of its natural ligand or inhibitor. The dimensions of the grid box were set to 40x40x40 Å with a spacing of 1 Å. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 20. The docking protocol was validated by re-docking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (<2 Å).

Analysis of Results

The docking results were analyzed based on the binding energy (docking score) of the most stable conformation of the ligand-protein complex. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of the COX-2 enzyme and the computational workflow used in this study.

cluster_0 cluster_1 Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition

Figure 1: COX-2 Inflammatory Pathway Inhibition

Start Start Ligand Preparation Ligand Preparation Start->Ligand Preparation Protein Preparation Protein Preparation Start->Protein Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation->Molecular Docking Data Analysis Data Analysis Molecular Docking->Data Analysis End End Data Analysis->End

Figure 2: In Silico Docking Experimental Workflow

References

Comparative Analysis of Gonzalitosin I from Diverse Botanical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Gonzalitosin I from its various plant sources is not yet available in the current scientific literature. While the presence of this flavonoid has been identified in several plant species, quantitative data on its yield and the specific biological activities of the purified compound from each source are limited. This guide, therefore, presents the currently available information on this compound, outlines the standard experimental protocols that would be necessary for a comparative analysis, and highlights the need for further research in this area.

Introduction to this compound

This compound, a flavone with the chemical formula C18H16O6, has garnered interest within the scientific community for its potential therapeutic properties. Its systematic IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one. As a member of the flavonoid class of polyphenolic secondary metabolites, this compound is anticipated to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, which are characteristic of this compound class.

Known Plant Sources of this compound

To date, this compound has been identified in the following plant species:

  • Veratrum dahuricum : A member of the Melanthiaceae family, this plant has a history of use in traditional medicine.

  • Salvia euphratica : Belonging to the Lamiaceae family, this species of sage is known for its aromatic properties and potential medicinal uses.

  • Turnera pumilea : A species in the Passifloraceae family, this plant has been investigated for its phytochemical composition.

While the presence of this compound has been confirmed in these plants, there is a notable absence of published studies that quantify and compare the yield of this specific flavonoid from each source. Such a quantitative analysis would be a critical first step in determining the most viable botanical source for its large-scale extraction.

Biological Activity Profile: A General Overview

Direct comparative studies on the biological activity of purified this compound from different plant sources are not currently available. However, the extracts of the plants known to contain this compound have been reported to possess various biological activities. It is important to note that these activities are attributable to the complex mixture of phytochemicals present in the extracts and not solely to this compound.

Table 1: Reported Biological Activities of Plant Extracts Containing this compound

Plant SourceReported Biological Activities of Extracts
Veratrum dahuricumExtracts have been noted for their insecticidal and antimicrobial properties.
Salvia euphraticaExtracts have demonstrated antioxidant and antimicrobial activities.
Turnera pumileaHydroalcoholic extracts have been identified to contain this compound and exhibit antioxidant properties.

Further research is imperative to isolate this compound from these sources and perform a direct comparative analysis of its anti-inflammatory, antioxidant, and cytotoxic activities to ascertain if the botanical origin influences its therapeutic potential.

Experimental Protocols for Comparative Analysis

To conduct a comprehensive comparative analysis of this compound from its different plant sources, a standardized set of experimental protocols is essential. The following sections detail the methodologies that would be employed for such a study.

Extraction and Isolation of this compound

A generalized workflow for the extraction and isolation of this compound from plant material is presented below.

plant_material Dried Plant Material (Veratrum dahuricum, Salvia euphratica, Turnera pumilea) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation to Yield Crude Extract filtration->evaporation fractionation Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) evaporation->fractionation column_chromatography Column Chromatography on Silica Gel fractionation->column_chromatography Isolate flavonoid-rich fraction purification Preparative HPLC column_chromatography->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for the extraction and isolation of this compound.

Protocol for Extraction and Isolation:

  • Preparation of Plant Material: Air-dry the plant material (leaves, stems, or roots) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain flavonoids, to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol.

  • Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

To compare the yield of this compound from different plant sources, a validated HPLC method is required.

sample_prep Prepare Standard Solutions of this compound and Plant Extracts hplc_analysis HPLC Analysis (C18 column, gradient elution) sample_prep->hplc_analysis detection UV Detection (e.g., at 254 nm and 340 nm) hplc_analysis->detection calibration_curve Generate Calibration Curve from Standard Solutions detection->calibration_curve quantification Quantify this compound in Plant Extracts calibration_curve->quantification

Figure 2: Workflow for the quantitative analysis of this compound by HPLC.

HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A gradient elution system using acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at wavelengths relevant to flavonoids, typically around 254 nm and 340 nm.

  • Quantification: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve. Analyze the plant extracts under the same conditions and quantify the amount of this compound by comparing the peak area with the calibration curve.

Comparative Biological Activity Assays

To compare the performance of this compound from different sources, standardized in vitro assays for anti-inflammatory, antioxidant, and cytotoxic activities should be employed.

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound from each plant source for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition and determine the IC50 value (the concentration required to inhibit 50% of NO production).

The antioxidant capacity can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol:

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Treatment: Add various concentrations of this compound from each plant source to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

The cytotoxic effect of this compound can be evaluated against various cancer cell lines (e.g., HeLa, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Seed the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound from each plant source for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Visualization of a Hypothetical Signaling Pathway

The anti-inflammatory effects of flavonoids like this compound are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS iNOS Gene Expression nucleus->iNOS activates NO Nitric Oxide Production iNOS->NO inflammation Inflammation NO->inflammation GonzalitosinI This compound GonzalitosinI->IKK inhibits

Figure 3: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising flavonoid found in several plant species. However, a direct comparative analysis of its yield and biological performance from these different botanical sources is currently hampered by a lack of quantitative data in the scientific literature. To fully assess the potential of this compound for drug development, future research should focus on:

  • Quantitative analysis of this compound content in Veratrum dahuricum, Salvia euphratica, Turnera pumilea, and other potential plant sources.

  • Isolation and purification of this compound from these plants to enable head-to-head comparisons.

  • Comprehensive in vitro and in vivo studies to determine and compare the anti-inflammatory, antioxidant, and cytotoxic activities of this compound from each source.

Such studies will provide the necessary data to select the optimal plant source for the sustainable production of this compound and to fully elucidate its therapeutic potential.

A Head-to-Head Comparison of Gonzalitosin I and its Glycoside in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activity of Gonzalitosin I and its corresponding glycoside, focusing on their potential in overcoming multidrug resistance in cancer cells. Experimental data is presented to offer a clear comparison of their efficacy, supplemented by detailed experimental protocols and visualizations to elucidate key concepts and procedures.

Introduction

This compound, a flavonoid with the chemical name 5-hydroxy-3',4',7-trimethoxyflavone, has garnered interest for its various biological activities.[1] Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, can significantly alter the physicochemical properties and biological functions of the parent compound. This guide focuses on a direct comparison between this compound and its synthesized glycoside, 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone, in the context of reversing multidrug resistance (MDR) mediated by the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1]

Structural Comparison

This compound and its glycoside share the same flavonoid core structure. The key difference lies in the substitution at the C-7 position. In this compound, this position is occupied by a methoxy group (-OCH3). In its glycoside counterpart, this methoxy group is replaced by a β-D-glucopyranosyl moiety attached via an O-glycosidic bond.

Caption: Structural relationship between this compound and its glycoside.

Quantitative Comparison of Biological Activity

The primary biological activity compared here is the ability of this compound (referred to as HTMF in the cited study) and its glycoside (GOHDMF) to reverse multidrug resistance in cancer cells overexpressing the ABCG2 transporter. The efficacy is quantified by the RI50 value, which represents the concentration of the compound required to cause a two-fold reduction in the IC50 value of a co-administered cytotoxic drug (in this case, SN-38). A lower RI50 value indicates a more potent reversal of resistance.

CompoundChemical NameRI50 (nM) for Reversal of SN-38 Resistance
This compound (HTMF) 5-hydroxy-3',4',7-trimethoxyflavone7.2
This compound Glycoside (GOHDMF) 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone91

Data sourced from a study on the reversal of BCRP/ABCG2-mediated anticancer drug resistance.[1]

From the data, it is evident that This compound is significantly more potent in reversing ABCG2-mediated multidrug resistance than its glycoside derivative. The RI50 value of this compound is approximately 12.6 times lower than that of its glycoside. This suggests that the presence of the bulky glucose moiety at the C-7 position diminishes the compound's ability to inhibit the ABCG2 transporter.

Experimental Protocols

The following is a generalized protocol for assessing the reversal of multidrug resistance, based on methodologies commonly employed in the field and insights from the source literature.

Cell Culture and Maintenance
  • Human cancer cell lines, such as the human leukaemia K562 cell line and its BCRP-overexpressing counterpart (K562/BCRP), are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the resistant cell line, a selection agent (e.g., a low concentration of the cytotoxic drug they are resistant to) may be added to the culture medium to maintain the expression of the resistance-conferring transporter.

Cytotoxicity and Reversal of Resistance Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

G A Seed cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of this compound or its glycoside B->C D Add varying concentrations of cytotoxic drug (e.g., SN-38) C->D E Incubate for 72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add solubilizing agent (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate IC50 and RI50 values I->J

Caption: Workflow of the MTT assay for determining cytotoxicity and reversal of resistance.

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Addition:

    • To determine the IC50 of the cytotoxic drug (e.g., SN-38), cells are treated with serial dilutions of the drug alone.

    • To assess the reversal of resistance, cells are pre-treated with various non-toxic concentrations of this compound or its glycoside for a short period (e.g., 1-2 hours) before the addition of serial dilutions of the cytotoxic drug.

  • Incubation: The plates are incubated for a period of 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration.

    • The RI50 value is calculated as the concentration of the reversal agent that reduces the IC50 of the cytotoxic drug by two-fold.

Signaling Pathway and Mechanism of Action

The reversal of multidrug resistance by this compound is primarily attributed to its interaction with the ABCG2 transporter. While the precise molecular interactions are still under investigation, it is hypothesized that this compound acts as an inhibitor of the ABCG2 efflux pump. This inhibition prevents the cancer cells from expelling the cytotoxic drug (SN-38), leading to an increased intracellular concentration of the drug and subsequent cell death. The decreased activity of the glycoside derivative suggests that the bulky glucose moiety may sterically hinder the interaction of the flavonoid with the binding site on the ABCG2 transporter.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter SN38_out SN-38 (extracellular) ABCG2->SN38_out Efflux SN38_out->ABCG2 Enters cell SN38_in SN-38 (intracellular) Apoptosis Apoptosis SN38_in->Apoptosis Gonzalitosin This compound Gonzalitosin->ABCG2 Inhibits

Caption: Proposed mechanism of this compound in reversing ABCG2-mediated drug resistance.

Conclusion

This head-to-head comparison demonstrates that while both this compound and its 7-O-glycoside exhibit the potential to reverse multidrug resistance, the aglycone form, this compound, is significantly more potent. The addition of a glucose moiety at the C-7 position appears to be detrimental to its activity against the ABCG2 transporter. These findings provide valuable structure-activity relationship insights for researchers and drug development professionals working on novel MDR reversal agents. Further studies are warranted to explore the potential of other glycosides and derivatives of this compound and to elucidate the precise molecular mechanisms underlying their interaction with ABC transporters.

References

Safety Operating Guide

Navigating the Safe Disposal of Gonzalitosin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Gonzalitosin I

Understanding the fundamental properties of a compound is the first step toward safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.

PropertyValueSource
Molecular Formula C18H16O6PubChem
Molecular Weight 328.3 g/mol PubChem
CAS Number 29080-58-8PubChem
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Standard Disposal Protocol for Research Chemicals

In the absence of specific disposal instructions for this compound, a conservative approach adhering to general laboratory chemical waste procedures is mandatory. All chemical waste must be disposed of in accordance with local, state, and federal regulations. The primary directive is to never dispose of chemical waste down the drain or in the regular trash.

Key Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Classification:

    • Treat this compound as a potentially hazardous chemical.

    • Based on its flavonoid structure, it is a solid organic compound. It should be collected in a designated solid chemical waste container.

    • Any solutions containing this compound should be collected in a designated non-halogenated organic solvent waste container, unless the solvent itself is halogenated.

  • Container Labeling:

    • Use a proper chemical waste label for the container.

    • Clearly write the full chemical name ("this compound") and any other components of the waste mixture.

    • Indicate the approximate quantities of each component.

    • Ensure the label includes the date of accumulation and the principal investigator's name and lab location.

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Provide secondary containment for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.

    • Follow all institutional procedures for waste manifest and pickup.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

A Start: Chemical Waste Generated B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow specific disposal procedures outlined in the SDS. B->C Yes D Consult institutional Environmental Health and Safety (EHS) for guidance. B->D No J Properly label waste container with all constituents. C->J E Characterize the waste: Solid or Liquid? D->E F Is the solvent halogenated? E->F Liquid G Collect in designated 'Solid Chemical Waste' container. E->G Solid H Collect in designated 'Halogenated Organic Waste' container. F->H Yes I Collect in designated 'Non-Halogenated Organic Waste' container. F->I No G->J H->J I->J K Store in designated satellite accumulation area. J->K L Arrange for EHS pickup. K->L M End: Waste Disposed L->M

General Chemical Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific safety and disposal protocols established by your institution and consult with your EHS department for definitive guidance on the disposal of this compound and other chemical waste.

Safe Handling and Disposal of Gonzalitosin I: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe handling and disposal of Gonzalitosin I in a laboratory setting. As a potent natural compound with potential cytotoxic properties, all personnel must adhere to these procedures to minimize exposure risk and ensure a safe working environment. The following protocols are based on established best practices for handling highly toxic and cytotoxic substances.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The principle of "as low as reasonably achievable" (ALARA) exposure should be followed at all times.

Required PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-grade nitrile glovesPrevents skin contact with the compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, back-closing, solid-front gown with tight-fitting cuffsProtects the wearer's clothing and skin from contamination. The back-closing design offers better frontal protection.
Eye Protection Chemical splash goggles and a full-face shieldProtects the eyes and face from splashes and aerosols that may be generated during handling.
Respiratory Protection A NIOSH-approved N95 or higher-level respiratorMinimizes the risk of inhaling aerosolized particles of the compound, especially when handling the powdered form.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the designated handling area.

Operational Plan for Handling this compound

All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols or spills.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the BSC or fume hood is functioning correctly and has been recently certified.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.

    • Assemble all necessary equipment and reagents before bringing this compound into the containment area.

  • Donning PPE:

    • Put on shoe covers, followed by the disposable gown.

    • Don the first pair of nitrile gloves.

    • Put on the N95 respirator, ensuring a proper fit.

    • Wear chemical splash goggles and a face shield.

    • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.

  • Handling the Compound:

    • Carefully unpack the container of this compound within the BSC or fume hood.

    • If working with a powdered form, use caution to avoid generating dust.

    • When weighing the compound, do so within the containment area on a tared weigh boat.

    • For reconstitution, slowly add the solvent to the vial to avoid splashing.

  • Post-Handling:

    • Securely seal the primary container of this compound.

    • Decontaminate all surfaces within the BSC or fume hood with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable decontamination solution).

    • Wipe the exterior of the primary container before removing it from the containment area.

Disposal Plan for this compound Waste

All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal Procedure:

  • Sharps:

    • All needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste:

    • All disposable PPE (gloves, gown, shoe covers), absorbent liners, and other contaminated solid materials must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This is typically a yellow bag or a rigid container with a yellow lid.

  • Liquid Waste:

    • Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, shatter-proof container labeled "Cytotoxic Liquid Waste."

    • Do not pour any liquid waste containing this compound down the drain.

  • Final Disposal:

    • All cytotoxic waste containers must be sealed and collected by the institution's environmental health and safety (EHS) department for final disposal via high-temperature incineration.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Containment Area (BSC/Fume Hood) gather_materials Assemble All Necessary Materials prep_area->gather_materials don_ppe Don Full Personal Protective Equipment gather_materials->don_ppe handle Perform Experimental Manipulations with this compound don_ppe->handle Enter Containment Area decontaminate Decontaminate Work Surfaces and Equipment handle->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe segregate Segregate Waste into Labeled Cytotoxic Containers doff_ppe->segregate dispose Arrange for EHS Pickup and Incineration segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and decisive action is crucial.

Spill Management:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • Contain: If the spill is small and contained within the BSC or fume hood, use a cytotoxic spill kit to absorb the material.

  • Decontaminate: Clean the area with an appropriate decontamination solution as per your institution's protocol.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to the laboratory supervisor and EHS.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the laboratory supervisor and EHS. Provide the medical team with information about this compound.

This guide provides a framework for the safe handling of this compound. Researchers are encouraged to consult their institution's specific safety protocols and to perform a thorough risk assessment before beginning any work with this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.